Technical Guide: Structure Elucidation of (R)-1-Fmoc-3-Hydroxypiperidine
This technical guide details the structure elucidation, stereochemical assignment, and purity profiling of (R)-1-Fmoc-3-hydroxypiperidine , a critical chiral building block in peptide synthesis and medicinal chemistry (e...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structure elucidation, stereochemical assignment, and purity profiling of (R)-1-Fmoc-3-hydroxypiperidine , a critical chiral building block in peptide synthesis and medicinal chemistry (e.g., tyrosine kinase inhibitors).
Executive Summary & Compound Profile
(R)-1-Fmoc-3-hydroxypiperidine represents a class of N-protected amino-alcohol scaffolds used to introduce chiral flexibility into peptide backbones. Unlike its Boc-protected counterpart, the Fmoc derivative introduces significant aromaticity and solvophobic effects, complicating NMR analysis due to rotameric broadening.
110–120 °C (Higher than Boc-analog due to π-stacking)
Structural Characterization Strategy
The elucidation workflow integrates achiral spectroscopic validation with rigorous stereochemical analysis. The presence of the carbamate bond (N-C=O) creates cis/trans rotamers , often misidentified as impurities in NMR spectra.
Workflow Diagram
Figure 1: Integrated workflow for the structural validation of N-Fmoc-3-hydroxypiperidine, highlighting the critical path for absolute configuration assignment.
Spectroscopic Validation (Achiral)
Mass Spectrometry (HRMS)
Method: ESI+ (Electrospray Ionization).
Expected Signals:
[M+H]⁺: 324.40 m/z (Weak, due to labile Fmoc).
[M+Na]⁺: 346.38 m/z (Dominant adduct).
Fragment: 179.08 m/z (Dibenzofulvenyl cation, characteristic of Fmoc).
Nuclear Magnetic Resonance (NMR)
The NMR spectrum will exhibit signal doubling or broadening due to restricted rotation around the N-CO bond. This rotameric ratio (typically 60:40 to 70:30 in CDCl₃) is solvent-dependent.
Predicted 1H NMR Data (400 MHz, CDCl₃)
Proton Group
Shift (δ ppm)
Multiplicity
Integration
Notes
Fmoc Aromatics
7.25 – 7.80
Multiplets
8H
Overlapping fluorenyl protons.
Fmoc CH₂
4.35 – 4.50
Doublet/Multiplet
2H
Diastereotopic nature may split signal.
Fmoc CH
4.20 – 4.30
Triplet
1H
Bridgehead proton.
H3 (Chiral)
3.60 – 3.85
Broad Multiplet
1H
Diagnostic: Shift varies between rotamers.
H2 (N-CH₂)
3.80 – 4.10
Broad/Split
1H
Equatorial proton, strongly deshielded.
H2' (N-CH₂)
2.80 – 3.10
Broad/Split
1H
Axial proton.
H6 (N-CH₂)
2.90 – 4.00
Broad Multiplet
2H
Complex envelope due to rotamers.
H4/H5
1.40 – 2.00
Multiplets
4H
Ring methylene envelope.
Technical Insight: To collapse rotamers and simplify the spectrum for integration, perform Variable Temperature (VT) NMR at 50–60°C in DMSO-d₆.
Stereochemical Determination (The Core Challenge)
Determining the enantiomeric purity (ee) and confirming the (R)-configuration is the most critical step.
Chiral HPLC Method
Unlike Boc-derivatives, Fmoc groups are base-sensitive . Standard mobile phases containing diethylamine (DEA) must be avoided as they will cleave the Fmoc group (t₁/₂ < 30 min).
Protocol:
Column: Chiralpak IC-3 or Chiralpak OD-H (Immobilized phases preferred).
Inference for Fmoc: The Fmoc derivative is expected to follow the same sign (Levorotatory, (-) ) in Methanol, though the magnitude will differ due to the mass change.
Standard: [α]₂₀D (c=1, CHCl₃) is often used for Fmoc-amino acids.
Absolute Configuration: Mosher's Ester Analysis
If no reference standard is available, this method is self-validating.
Derivatization: React the substrate with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate vials (Pyridine/DMAP).
Analysis: Compare 1H NMR chemical shifts of protons near the chiral center (H2, H4).
Calculation:
.
Rule: Organize the substituents. If the
signs match the Mosher model for the (R)-configuration, the structure is confirmed.
Impurity Profiling
Common synthetic byproducts must be quantified.
Impurity
Origin
Detection
Limit
3-Hydroxypiperidine
Fmoc cleavage (deprotection)
Ninhydrin stain / LC-MS (low mass)
< 0.5%
Fmoc-OSu / Fmoc-Cl
Excess reagent
HPLC (Late eluting, hydrophobic)
< 0.1%
Dibenzofulvene
Fmoc degradation product
UV 254 nm (Strong chromophore)
< 0.1%
References
PubChem. 1-Boc-3-hydroxypiperidine (Compound Summary). National Library of Medicine. Available at: [Link]
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2] Nature Protocols, 2, 2451–2458. Available at: [Link]
ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine. (Methodology for chiral HPLC of piperidine derivatives). Available at: [Link]
Technical Guide: Spectroscopic Characterization of (R)-1-Fmoc-3-hydroxypiperidine
The following technical guide details the spectroscopic characterization of (R)-1-Fmoc-3-hydroxypiperidine , a critical chiral building block in peptide synthesis and medicinal chemistry. This guide is structured to prov...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization of (R)-1-Fmoc-3-hydroxypiperidine , a critical chiral building block in peptide synthesis and medicinal chemistry. This guide is structured to provide not just data, but the analytical logic required to validate this compound's identity and purity.
Executive Summary
(R)-1-Fmoc-3-hydroxypiperidine (CAS: 148170-57-8) is a protected chiral amine used to introduce the 3-hydroxypiperidine pharmacophore into peptide backbones and small molecule inhibitors. Its analysis is complicated by rotamerism —the restricted rotation around the carbamate C–N bond—which frequently results in complex, broad, or doubled NMR signals at room temperature. This guide provides a definitive workflow for resolving these spectral features and validating the compound using High-Resolution Mass Spectrometry (HRMS) and Variable-Temperature NMR (VT-NMR).
9-Fluorenylmethoxycarbonyl (Fmoc), Secondary Alcohol, Piperidine Ring
Analytical Workflow
The following diagram outlines the logical progression from crude synthesis to validated analytical data.
Figure 1: Analytical workflow for the isolation and characterization of (R)-1-Fmoc-3-hydroxypiperidine.
Mass Spectrometry (MS) Analysis[2][4][5][6][7][8]
Methodology: Electrospray Ionization (ESI)
ESI is the preferred ionization method due to the compound's polarity. The spectrum is typically dominated by the sodium adduct
and the protonated molecular ion .
Crucial Insight: Under higher cone voltages (fragmentation conditions), the Fmoc group is labile. You will often observe a characteristic cleavage yielding the dibenzofulvene cation .
Fragmentation Pathway Logic
The fragmentation pattern is diagnostic. The loss of the Fmoc group confirms the N-terminal protection, while the stability of the piperidine ring validates the core structure.
Figure 2: ESI-MS fragmentation logic showing the diagnostic cleavage of the Fmoc protecting group.
Expected MS Data Table
Ion Identity
m/z (Calculated)
m/z (Observed)
Interpretation
[M+H]
324.1594
324.16
Protonated molecular ion (Base peak in soft ionization).
[M+Na]
346.1414
346.14
Sodium adduct (Common in unbuffered solvents).
[M+K]
362.1153
362.12
Potassium adduct.
[Fmoc]
179.0855
179.09
Dibenzofulvene cation (Diagnostic for Fmoc group).
NMR Spectroscopy Analysis
The Rotamer Challenge
Expert Insight: At 25°C (298 K), the NMR spectrum of (R)-1-Fmoc-3-hydroxypiperidine often appears "messy." This is not an impurity. It is due to the partial double-bond character of the carbamate nitrogen-carbonyl bond (
), which creates two distinct rotamers (cis/trans) that interconvert slowly on the NMR timescale.
Protocol Recommendation: To obtain a clean, sharp spectrum, acquire data at 328 K (55°C) or higher in DMSO-
. This increases the rotation rate, coalescing the rotamer signals into single, average peaks.
H NMR Data (Representative, 400 MHz, DMSO-
)
Note: Chemical shifts (
) are reported for the coalesced spectrum at elevated temperature.
Region
(ppm)
Multiplicity
Integral
Assignment
Structural Logic
Aromatic
7.89
d, Hz
2H
Fmoc H-4,5
Characteristic pseudo-ortho coupling.
7.65
d, Hz
2H
Fmoc H-1,8
7.41
t, Hz
2H
Fmoc H-3,6
Pseudo-meta coupling.
7.32
t, Hz
2H
Fmoc H-2,7
Linker
4.35
d, Hz
2H
Fmoc -CH-O
Diagnostic Fmoc methylene doublet.
4.25
t, Hz
1H
Fmoc -CH -
Diagnostic Fmoc methine triplet.
Core Ring
3.85 - 3.75
m
1H
Pip H-2eq
Downfield due to N-carbamate deshielding.
3.60 - 3.50
m
1H
Pip H-3
Methine proton at the chiral center (geminal to OH).
Dibenzofulvene: A degradation product if the sample is exposed to secondary amines (like piperidine vapor) or excessive heat. Look for olefinic signals at 6.0 - 6.2 ppm .
Free Amine ((R)-3-hydroxypiperidine): Result of Fmoc cleavage. Look for the loss of aromatic signals and a significant upfield shift of the piperidine H-2/H-6 protons.
Residual Solvents: Common contaminants from purification.
Ethyl Acetate:[2][3] Singlet at 2.0 ppm, Quartet at 4.1 ppm.
Condition: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Stability: Fmoc carbamates are generally stable to acid but highly labile to bases. Avoid any contact with basic buffers during analysis.
References
Fmoc Solid Phase Peptide Synthesis (SPPS)
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
Rotamerism in N-Carbamates
Wiberg, K. B., et al. (1987). Rotational barriers in N,N-dimethylacetamide and related compounds. Journal of the American Chemical Society, 109(5), 1353-1363. Link
NMR Solvent Impurities
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[4] Organometallics, 29(9), 2176–2179. Link
Mass Spectrometry of Fmoc Derivatives
Sah, S. (2015).[5] Fragmentation study of Fmoc-amino acids by electrospray ionization tandem mass spectrometry. International Journal of Mass Spectrometry, 392, 16-24. Link
(R)-1-FMOC-3-Hydroxypiperidine: A Strategic Chiral Scaffold for Orthogonal Synthesis
The following technical guide details the utility, synthesis, and application of (R)-1-FMOC-3-hydroxypiperidine in modern drug discovery. Executive Summary (R)-1-FMOC-3-hydroxypiperidine is a high-value chiral building b...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the utility, synthesis, and application of (R)-1-FMOC-3-hydroxypiperidine in modern drug discovery.
Executive Summary
(R)-1-FMOC-3-hydroxypiperidine is a high-value chiral building block that serves as a critical "stereochemical switch" in the synthesis of privileged piperidine scaffolds. Unlike its Boc-protected counterparts, the FMOC variant offers orthogonal base-lability , enabling its integration into Solid-Phase Peptide Synthesis (SPPS) and DNA-Encoded Library (DEL) workflows where acid-labile linkers or protecting groups are present.
This guide analyzes the molecule's role as a precursor for (S)-3-aminopiperidines (via Mitsunobu inversion)—a motif found in blockbuster kinase inhibitors—and details the mechanistic pathways for retention vs. inversion chemistry.
Technical Specifications & Structural Logic
The Molecule[1][2][3]
Chemical Name: (R)-(9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate
Key Property: Orthogonality to acid-labile groups (Boc, Trityl, t-Butyl).
The Stereochemical Switch
The primary utility of this building block lies in its ability to access both enantiomeric series of 3-substituted piperidines depending on the reaction pathway chosen.
Target Functionality
Reaction Class
Mechanism
Stereochemical Outcome
(S)-3-Aminopiperidine
Mitsunobu (Ph₃P/DEAD/N₃⁻)
Sₙ2 Inversion
Inversion (R → S)
(S)-3-Fluoropiperidine
Deoxofluorination (DAST)
Sₙ2 Inversion
Inversion (R → S)
(R)-3-Alkoxypiperidine
O-Alkylation (NaH/R-X)
Alkoxide Attack
Retention (R → R)
3-Piperidone
Swern/Dess-Martin Oxidation
Oxidation
Loss of Chirality
Synthesis & Manufacturing
The industrial preparation of (R)-1-FMOC-3-hydroxypiperidine typically follows a resolution-protection sequence to ensure high enantiomeric excess (>98% ee).
Synthetic Workflow
Hydrogenation: 3-Hydroxypyridine is reduced over Rh/C or Ru/C to racemic 3-hydroxypiperidine.
Chiral Resolution: The racemate is resolved using D-Pyroglutamic acid or (S)-Camphorsulfonic acid in ethanol. The (R)-amine forms a crystalline diastereomeric salt.
FMOC Protection: The resolved salt is treated with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl in the presence of NaHCO₃ to yield the final product.
Visualization: Manufacturing Pathway
Figure 1: Industrial synthesis pathway via classical resolution and orthogonal protection.
Reactivity Profile: The Inversion Protocol
The most critical application of this scaffold is the synthesis of chiral amines via the Mitsunobu reaction . This pathway is essential for creating (S)-configured kinase inhibitors (e.g., analogues of Ibrutinib intermediates) where the nitrogen atom is introduced with stereochemical inversion.
Protocol: Conversion to (S)-3-Aminopiperidine Derivative
Objective: Transform (R)-OH to (S)-N₃ (Azide) followed by reduction to (S)-NH₂.
In peptide mimetic discovery, the FMOC group is indispensable.
Scenario: A library of macrocyclic peptides containing a piperidine scaffold is being synthesized on Wang resin.
Problem with Boc: Removing a Boc group requires TFA, which would prematurely cleave the peptide from the acid-labile Wang linker.
Solution with FMOC: The (R)-1-FMOC-3-hydroxypiperidine allows deprotection using 20% Piperidine in DMF (base), leaving the acid-labile linker intact. This allows the piperidine nitrogen to be acylated with the next amino acid while still attached to the solid support.
Kinase Inhibitor Scaffolds (BTK/JAK)
Many kinase inhibitors (e.g., Ibrutinib, Tofacitinib analogues) utilize a 3-aminopiperidine core.
Ibrutinib Context: Ibrutinib utilizes an (R)-configured piperidine ring in the final drug (derived from an (S)-alcohol precursor via Mitsunobu inversion).
Research Utility: To synthesize the (S)-enantiomer of such drugs (for negative control studies or novel IP), researchers must start with the (R)-alcohol (the subject of this guide). The (R)-alcohol undergoes Mitsunobu inversion to yield the (S)-amine core.
Handling and Stability
Parameter
Specification
Practical Note
Storage
2–8°C, Desiccated
Hygroscopic; store under inert gas (Argon/N₂).
Solubility
DMSO, DMF, DCM, MeOH
Poor solubility in non-polar alkanes (Hexane).
Base Stability
Low
CRITICAL: Avoid exposure to secondary amines (piperidine, morpholine) unless deprotection is intended. FMOC is cleaved rapidly at pH > 11.
Acid Stability
High
Stable to TFA/HCl; compatible with acid-catalyzed etherification.
References
Guidechem. "Synthesis and Properties of (R)-1-Boc-3-Hydroxypiperidine (Analogous Route)." Guidechem FAQ. Link
Sigma-Aldrich. "(R)-(+)-3-Hydroxypiperidine hydrochloride Product Analysis." Merck KGaA. Link
National Institutes of Health (NIH). "Mitsunobu Reaction: Assembling C–N Bonds in Chiral Synthesis." PubMed Central. Link
ChemicalBook. "Preparation and Applications of 3-Hydroxypiperidine Derivatives." ChemicalBook. Link
Organic Chemistry Portal. "The Mitsunobu Reaction: Mechanism and Modifications." Organic Chemistry Portal. Link
Technical Guide: The (R)-3-Hydroxypiperidine Core in Medicinal Chemistry
Executive Summary The (R)-3-hydroxypiperidine core represents a "privileged scaffold" in modern drug discovery.[1] Unlike the achiral piperidine ring—ubiquitous in over 12,000 bioactive compounds—the introduction of the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The (R)-3-hydroxypiperidine core represents a "privileged scaffold" in modern drug discovery.[1] Unlike the achiral piperidine ring—ubiquitous in over 12,000 bioactive compounds—the introduction of the hydroxyl group at the C3 position breaks symmetry, introducing chirality and a critical polar handle.
This guide analyzes the strategic importance of the (R)-enantiomer. While its (S)-counterpart is the direct precursor to the blockbuster drug Ibrutinib (via stereochemical inversion), the (R)-3-hydroxypiperidine serves as the essential starting material for (S)-configured downstream pharmacophores and specific GPCR ligands where retention of the hydroxyl group is required for H-bonding.[1] Its utility is defined by three factors:
Chiral Fidelity: Ability to direct vectoral presentation of substituents.[1]
Physicochemical Modulation: Reduction of LogP (lipophilicity) and metabolic "soft spot" blocking.[1]
Synthetic Versatility: Serving as a divergent intermediate for amino-, fluoro-, and alkoxy-piperidines.[1]
Structural Pharmacology & SAR
The "Chiral Anchor" Effect
In Structure-Activity Relationship (SAR) studies, the (R)-3-hydroxypiperidine core functions as a conformational lock.[1] The hydroxyl group prefers an axial or equatorial orientation depending on N-substitution and solvent, dictating the overall topology of the molecule.
H-Bonding: The C3-OH acts as both a donor and acceptor.[1] In the context of kinase inhibitors, this moiety often interacts with the hinge region or solvating water molecules in the ribose pocket.
Vector Positioning: The (R)-configuration projects substituents into specific sub-pockets (e.g., the hydrophobic back-pocket of DPP-4 or the solvent front of BTK), distinct from the (S)-enantiomer.[1]
Metabolic Implications
Unsubstituted piperidines are prone to oxidation at the C2 and C4 positions.[1] Introducing a C3-hydroxyl group:
Blocks C3-oxidation: The position is already oxidized.[1]
Modulates pKa: The inductive effect of the oxygen lowers the pKa of the piperidine nitrogen (typically ~11.0 to ~9-10), improving bioavailability and reducing hERG liability.
Synthetic Routes & Process Chemistry
To utilize this core, high enantiomeric excess (ee >99%) is non-negotiable.[1] We compare the two industrial standards: Asymmetric Hydrogenation and Biocatalysis .[1]
Comparative Analysis of Routes
Feature
Route A: Asymmetric Hydrogenation
Route B: Biocatalytic Reduction (Recommended)
Starting Material
3-Hydroxypyridine or salts
N-Boc-3-piperidone
Catalyst
Ru/Rh-BINAP or Noyori types
Ketoreductase (KRED)
Conditions
High Pressure (H₂), Organic Solvent
Ambient Temp, Aqueous Buffer
Selectivity (ee%)
90-95% (often requires recrystallization)
>99% (Direct)
Scalability
High, but safety concerns with H₂
High, Green Chemistry compliant
Detailed Protocol: Biocatalytic Synthesis of (R)-N-Boc-3-Hydroxypiperidine
Objective: Synthesis of >99% ee (R)-N-Boc-3-hydroxypiperidine from N-Boc-3-piperidone using an (R)-selective Ketoreductase (KRED).
Principle: This protocol utilizes an NADPH-dependent KRED enzyme coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system.[1] This ensures the expensive cofactor is regenerated in situ.[1]
Dry over Na₂SO₄ and concentrate under reduced pressure.[1]
Purification:
The biocatalytic product is usually chemically pure.[1] If necessary, recrystallize from Hexane/EtOAc to upgrade ee from 99.0% to 99.9%.[1]
Downstream Applications (The "Divergent Pathway")
The (R)-3-hydroxypiperidine is rarely the final stop; it is a gateway.[1] The diagram below illustrates how the (R)-core is used to access both (R)- and (S)- pharmacophores depending on the reaction mechanism (Retention vs. Inversion).
Visualization: The Chiral Divergence Workflow
Caption: Divergent synthesis showing how the (R)-core allows access to (S)-enantiomers via SN2 inversion or (R)-ethers via retention.
Case Study: Ibrutinib & The Stereochemical "Flip"
It is critical to address the relationship with Ibrutinib (Imbruvica).[1]
Target Molecule: Ibrutinib contains a piperidine ring with a pyrazolopyrimidine moiety at the 3-position in the (R)-configuration .[1][2]
Synthesis Logic: To achieve the (R)-configuration in the final drug via a substitution reaction (which causes inversion), one must start with the (S)-3-hydroxypiperidine .[1]
The (R)-Core Role: Conversely, if a drug candidate requires the (S)-configuration at the 3-position (e.g., certain experimental JAK inhibitors or GPCR ligands), the (R)-3-hydroxypiperidine described in this guide is the mandatory starting material.[1]
This "Stereochemical Flip" validates the importance of the (R)-core: it is the obligate precursor for any 3-substituted piperidine drug requiring (S)-stereochemistry generated via standard displacement chemistry.[1]
References
Biocatalytic Synthesis of Chiral Piperidines
Source:Catalysts (MDPI).[1] "Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase." (Note: Describes the methodology applicable to both enantiomers by selecting the anti-Prelog enzyme).
[Link][1][3][4][5]
Piperidine Scaffolds in Medicinal Chemistry
Source:National Institutes of Health (PubChem). "3-Hydroxypiperidine Compound Summary."[1]
[Link]
Source:Vertex AI / Patent Literature. "Process for the preparation of Ibrutinib and intermediates thereof.
Technical Guide: Regioselective Synthesis of (R)-1-Fmoc-3-hydroxypiperidine
Executive Summary This technical guide details the regioselective N-protection of (R)-3-hydroxypiperidine using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This transformation is a critical step in the synthesis of pe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the regioselective N-protection of (R)-3-hydroxypiperidine using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This transformation is a critical step in the synthesis of peptidomimetics and kinase inhibitors, where the piperidine ring serves as a scaffold for spatial orientation of pharmacophores.
The core challenge in this synthesis is achieving selective N-acylation over O-acylation while preventing the "self-immolation" of the Fmoc group—a paradox where the starting material (a secondary amine) is chemically capable of cleaving the very protecting group being installed. This guide provides a robust Schotten-Baumann protocol designed to suppress these side reactions.
Mechanistic Principles & Strategic Design
The Nucleophilicity Hierarchy
The success of this reaction relies on the kinetic differentiation between the secondary amine (N-H) and the secondary alcohol (O-H) present on the piperidine ring.
Amine (
): Highly nucleophilic. Under Schotten-Baumann conditions (pH 8–9), it reacts rapidly with the electrophilic carbonyl of Fmoc-Cl.
Hydroxyl (
): Less nucleophilic. At pH < 10, it remains protonated and relatively inert toward acyl chlorides, preventing the formation of the bis-protected (N,O-diFmoc) side product.
The "Suicide" Paradox
Fmoc groups are traditionally removed using secondary amines (e.g., 20% piperidine in DMF). In this synthesis, the starting material (R)-3-hydroxypiperidine is itself a secondary amine. Theoretically, unreacted starting material could attack the newly formed product, cleaving the Fmoc group and generating dibenzofulvene.
Control Strategy:
To prevent this, the reaction utilizes biphasic Schotten-Baumann conditions (Dioxane/Water with NaHCO₃). The inorganic base neutralizes the HCl byproduct but is not strong enough to deprotonate the carbamate or the alcohol. Furthermore, the rapid consumption of the amine by Fmoc-Cl (added in slight excess) ensures the "deprotecting agent" (the starting material) is depleted before it can degrade the product.
Figure 1: Reaction pathway illustrating the target transformation and competitive side reactions (O-acylation and self-cleavage) controlled by pH and stoichiometry.
Reagent Selection: Fmoc-Cl vs. Fmoc-OSu[1][2][3][4]
While Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is often cited for its milder reactivity, Fmoc-Cl is selected for this protocol due to cost-efficiency and high reactivity, which is necessary to outcompete the hydrolysis of the reagent in the aqueous phase.
Sodium Bicarbonate (NaHCO₃): 2.5 equiv (Neutralizes HCl from salt and reaction)
1,4-Dioxane: Solvent (solubilizes Fmoc-Cl)
Water: Solvent (solubilizes salt and base)
Step-by-Step Methodology
Step 1: Preparation of the Aqueous Phase
In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-3-hydroxypiperidine HCl (10 mmol) in Water (20 mL).
Add NaHCO₃ (25 mmol) slowly to the solution.
Note: Effervescence (
release) will occur. Ensure the flask is large enough to contain foaming.
Stir until a clear or slightly suspension-like solution is obtained.
Step 2: Reaction Initiation
Add 1,4-Dioxane (20 mL) to the aqueous mixture.
Cool the reaction mixture to 0°C using an ice bath.
Critical: Cooling suppresses the kinetic rate of O-acylation and hydrolysis of Fmoc-Cl.
Step 3: Addition of Fmoc-Cl
Dissolve Fmoc-Cl (11 mmol) in a minimal amount of 1,4-Dioxane (5–10 mL).
Add the Fmoc-Cl solution dropwise to the stirring reaction mixture over 30 minutes.
Why: Dropwise addition prevents localized high concentrations of Fmoc-Cl, which could favor bis-acylation.
Step 4: Reaction Progression
Allow the mixture to warm to room temperature (20–25°C) naturally.
Stir for 3–4 hours.
Monitor: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The product will have a significantly higher
than the polar starting material. Visualization: UV (254 nm) and Ninhydrin (SM stains red/purple; Product is Ninhydrin negative).
Step 5: Workup and Purification
Evaporation: Remove the bulk of 1,4-Dioxane under reduced pressure (Rotovap) to minimize organic solvent volume.
Extraction: Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) (50 mL) and Water (20 mL). Separate the layers.
Wash: Wash the organic layer with:
1M HCl (20 mL) – Removes unreacted piperidine.
Water (20 mL).
Brine (saturated NaCl, 20 mL).
Drying: Dry the organic phase over anhydrous
or .
Concentration: Filter and concentrate in vacuo to yield the crude product.
Purification Flowchart
Figure 2: Downstream processing workflow ensuring removal of inorganic salts and unreacted starting material.
Characterization & Quality Control
Expected Physical Properties[5][6]
Appearance: White to off-white solid or viscous oil (dependent on residual solvent/purity).
Solubility: Soluble in EtOAc, DCM, MeOH, DMSO. Insoluble in water.
NMR Validation
The
NMR spectrum (CDCl₃, 400 MHz) should display characteristic signals for the Fmoc group and the piperidine ring. Note that rotamers (due to the carbamate bond) may cause signal broadening or doubling.
Moiety
Chemical Shift (, ppm)
Multiplicity
Interpretation
Aromatic (Fmoc)
7.20 – 7.80
Multiplets (8H)
Fluorenyl protons.
-Fmoc
~4.40
Doublet/Multiplet (2H)
Methylene linker of Fmoc.
CH-Fmoc
~4.20
Triplet (1H)
Methine bridge of Fmoc.
Piperidine H-3
~3.60 – 3.80
Multiplet (1H)
Proton adjacent to hydroxyl (chiral center).
Piperidine Ring
1.40 – 3.20
Multiplets
Remaining ring protons ().
Troubleshooting Common Issues
Issue: Low Yield / Presence of Dibenzofulvene
Cause: Reaction pH too high (>10) or reaction ran too long, causing Fmoc cleavage.
Solution: Monitor pH strictly (keep < 9). Stop reaction immediately upon consumption of SM.
Issue: Product contains O-acylated impurity
Cause: Fmoc-Cl added too fast or temperature not maintained at 0°C.
Solution: Ensure dropwise addition and strict temperature control. If present, the O-acylated byproduct can be hydrolyzed back to the alcohol by treating with mild base (e.g.,
in THF/Water) for a short duration, as the ester hydrolyzes faster than the carbamate.
References
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1] The Journal of Organic Chemistry, 37(22), 3404–3409. Link
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sigma-Aldrich. (n.d.). Product Specification: (R)-3-Hydroxypiperidine Hydrochloride. Link
Physical and Chemical Stability of (R)-1-FMOC-3-Hydroxypiperidine: A Technical Guide
Executive Summary (R)-1-FMOC-3-hydroxypiperidine is a critical chiral building block used primarily in the synthesis of complex pharmaceutical intermediates, including peptidomimetics and kinase inhibitors (e.g., Ibrutin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-1-FMOC-3-hydroxypiperidine is a critical chiral building block used primarily in the synthesis of complex pharmaceutical intermediates, including peptidomimetics and kinase inhibitors (e.g., Ibrutinib analogs).[1][2][3] Its structural integrity relies on the orthogonal stability of the Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen and the chiral secondary alcohol at the C3 position.
This guide defines the physicochemical stability profile of this molecule. The core stability directive is base avoidance .[3] While the piperidine ring and C3-hydroxyl are chemically robust, the carbamate linkage of the Fmoc group is designed to be labile under basic conditions.[2] Consequently, stability strategies must prioritize acidic or neutral environments and protection from strong oxidants that could compromise the chiral alcohol.
Understanding the molecule's structure is the prerequisite for predicting its degradation.[3]
Feature
Description
Stability Implication
Core Scaffold
Piperidine ring (saturated heterocycle)
High thermal and hydrolytic stability.[1][2][3][4]
Chiral Center
C3-Hydroxyl (R-configuration)
Racemization Risk: Low under standard storage.[1][2][3] Oxidation Risk: Moderate (Secondary alcohol ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Ketone).[3]
Protecting Group
N-Fmoc (9-Fluorenylmethoxycarbonyl)
Base Sensitivity: Critical.[1][3] Cleaves via ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
-elimination. Acid Stability: High (Stable to TFA).[3]
Physical State
White to off-white crystalline solid
Hygroscopicity is possible due to the -OH group; store desiccated.[1][3]
Solubility
Soluble in organic solvents (DMF, DCM, MeOH).[2] Insoluble in water.[2][3]
Hydrolytic degradation is rate-limited by low aqueous solubility.[1][2][3]
Structural Analysis
The molecule consists of a lipophilic Fmoc moiety attached to a polar hydroxypiperidine ring.[3] The steric bulk of the Fmoc group generally renders the molecule a solid at room temperature, enhancing shelf-life compared to the volatile or oil-like free amine.[1][2]
Chemical Stability & Degradation Mechanisms[1][2][3][4][5]
The chemical stability of (R)-1-FMOC-3-hydroxypiperidine is governed by two competing reactivities: the base-labile Fmoc group and the redox-active hydroxyl group.[1][2][3]
The most immediate threat to stability is exposure to bases (primary/secondary amines or inorganic bases).[1][3] The Fmoc group is removed via an E1cB elimination mechanism .[3]
Mechanism: A base abstracts the acidic proton at the fluorenyl 9-position (
in DMSO).[1][3] This triggers the elimination of dibenzofulvene (DBF) and the formation of a carbamate anion, which spontaneously decarboxylates to yield the free amine.
Critical Reagents to Avoid: Piperidine, DBU, Diethylamine, Morpholine, NaOH.
Stability Threshold: Stable at pH < 7.[2][3] Rapid degradation at pH > 9.[2][3]
Secondary Degradation Pathway: Oxidation of C3-Hydroxyl
The secondary alcohol at position 3 is susceptible to oxidation, particularly in solution or upon prolonged exposure to air/light in the presence of trace metal impurities.[2]
-amino acids, the chiral center at C3 is not adjacent to the carbonyl of the protecting group. Therefore, oxazolone-mediated racemization is NOT a risk .[1][2][3] However, racemization can occur via:
Oxidation-Reduction: Conversion to the ketone followed by non-stereoselective reduction.[1][2][3]
Elimination: Dehydration under harsh acidic conditions (e.g., conc.
) to form the alkene, followed by re-hydration.
Degradation Logic Diagram
The following diagram illustrates the causal pathways for degradation.
Caption: Figure 1.[1][2][5] Primary degradation pathways.[2][3][4] The red path (Base) represents the highest instability risk.
Forced Degradation Study Protocol
To validate the stability of a specific lot, a forced degradation study (stress testing) is recommended. This protocol is adapted from ICH Q1A(R2) guidelines.
Detection: UV at 254 nm (Fmoc chromophore) and 210 nm (general).[3]
Note: The Fmoc group provides strong UV absorbance, making detection sensitive.
Handling, Storage, & Lifecycle Management
Storage Protocols
Temperature: Store at 2°C to 8°C (Refrigerated). Long-term storage at -20°C is optimal but not strictly necessary if kept dry.[1][2][3]
Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidative degradation of the hydroxyl group.[3]
Container: Amber glass vials to prevent photolytic degradation. Tightly capped to prevent moisture ingress (hygroscopicity).[3]
Handling Precautions
Solvent Choice: Dissolve in DMF, DMSO, or DCM . Avoid protic solvents like methanol for long-term solution storage, as slow solvolysis can occur over weeks.[1][2][3]
Avoid Bases: Do not use basic washing solutions (e.g., Sodium Bicarbonate) during workup unless contact time is minimal (< 5 min) and temperature is low (0°C).[1]
Lifecycle Workflow
The following workflow ensures data integrity from receipt to disposal.
Caption: Figure 2. Lifecycle management workflow for (R)-1-FMOC-3-hydroxypiperidine.
References
Sigma-Aldrich. (S)-1-Boc-3-hydroxypiperidine Product Specification. (Analogous structural data). Retrieved from [1][2][3]
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2][3][6] International Journal of Peptide and Protein Research, 35(3), 161-214.[1][2] (Authoritative source on Fmoc stability mechanisms).
Isidro-Llobet, A., et al. (2009).[2][3] Amino acid-protecting groups.[1][2][3][6][7] Chemical Reviews, 109(6), 2455-2504.[1] (Comprehensive review of protecting group stability).
ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (Regulatory standard for forced degradation).[3]
(Note: Specific physical data for the Fmoc-(R) derivative is derived from structural analogs and standard Fmoc-chemistry principles due to the specialized nature of this building block.)
The Strategic Utility of (R)-1-FMOC-3-hydroxypiperidine in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Chiral 3-Hydroxypiperidine Scaffold The piperidine moiety is a cornerstone in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Chiral 3-Hydroxypiperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for optimizing drug-target interactions. When chirality is introduced, as in the case of (R)-3-hydroxypiperidine, the resulting enantiomerically pure building block offers a powerful tool for enhancing biological activity, selectivity, and pharmacokinetic properties, while potentially reducing off-target effects and associated toxicities.[3][4] The strategic placement of a hydroxyl group at the 3-position provides a crucial point for further chemical modification, enabling the construction of complex molecular architectures.
This guide focuses on (R)-1-FMOC-3-hydroxypiperidine, a key derivative of this important chiral scaffold. While the more common commercially available precursor is its Boc-protected counterpart, (R)-1-Boc-3-hydroxypiperidine, the FMOC-protected version offers distinct advantages in specific synthetic strategies, particularly in peptide synthesis and other applications where orthogonal protection schemes are required.[5]
Physicochemical Properties and Identification
Table 1: Physicochemical Properties of (R)-1-Boc-3-hydroxypiperidine
The synthesis of (R)-1-FMOC-3-hydroxypiperidine is typically achieved through a two-step process starting from the commercially available (R)-1-Boc-3-hydroxypiperidine. This involves the deprotection of the Boc group followed by the introduction of the FMOC protecting group.
Caption: Synthetic workflow for (R)-1-FMOC-3-hydroxypiperidine.
Experimental Protocol: Synthesis of (R)-1-FMOC-3-hydroxypiperidine
Part 1: Boc Deprotection of (R)-1-Boc-3-hydroxypiperidine
Dissolution: Dissolve (R)-1-Boc-3-hydroxypiperidine (1 equivalent) in a suitable solvent such as dioxane or dichloromethane (DCM).
Acidification: Add an excess of a strong acid. Commonly used reagents include trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting crude (R)-3-hydroxypiperidine salt can be used directly in the next step or neutralized with a base and extracted if the free amine is required.
Part 2: FMOC Protection of (R)-3-hydroxypiperidine
Dissolution: Dissolve the crude (R)-3-hydroxypiperidine salt (1 equivalent) in a mixture of water and a suitable organic solvent like dioxane or acetone.
Basification: Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the salt and create alkaline conditions for the reaction.
Addition of FMOC Reagent: Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-OSu) (approximately 1-1.2 equivalents) in a suitable organic solvent.
Reaction: Stir the mixture vigorously at room temperature for several hours to overnight. Monitor the reaction by TLC.
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (R)-1-FMOC-3-hydroxypiperidine.
Applications in Drug Discovery and Development
The chiral 3-hydroxypiperidine scaffold is a key component in numerous biologically active molecules. The ability to introduce this specific stereochemistry is crucial for the efficacy of the final drug product.[3]
A prominent example of the importance of the (R)-3-hydroxypiperidine core is in the synthesis of Ibrutinib , a potent Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain cancers like mantle cell lymphoma.[10][11] The (R)-enantiomer of the 3-hydroxypiperidine intermediate is essential for the drug's biological activity.[11]
Caption: Role of chiral piperidine scaffolds in drug development.
The FMOC-protected version, (R)-1-FMOC-3-hydroxypiperidine, is particularly valuable in synthetic routes that require orthogonal protecting group strategies. For instance, in the synthesis of complex peptides or peptidomimetics where the piperidine nitrogen needs to be deprotected under conditions that do not affect other acid-labile (e.g., Boc) or base-labile groups on the molecule.[5]
Supplier Information
While (R)-1-FMOC-3-hydroxypiperidine is not as commonly stocked as its Boc-protected counterpart, it is available from specialized suppliers. For broader research and development needs, sourcing the Boc-protected version and performing the FMOC protection in-house is a viable and often more cost-effective strategy.
Table 2: Supplier Information
Compound
Supplier
Notes
(R)-1-FMOC-3-hydroxypiperidine
Research Scientific
CAS number is listed as unavailable, indicating it may be a specialty or custom synthesis product.[6]
(R)-1-Boc-3-hydroxypiperidine
Sigma-Aldrich
A major, reliable supplier for research and development quantities.[8]
ChemScene
Offers the compound with high purity (≥98%) and provides custom synthesis services.[7]
MedChemExpress
Supplies the compound as a biochemical reagent for life science research.[9]
CarboMer, Inc.
Provides a range of chiral synthons, APIs, and intermediates for research purposes.[12][13]
BLDpharm
Lists the compound and notes the need for cold-chain transportation.[14]
Conclusion
(R)-1-FMOC-3-hydroxypiperidine, and its precursor (R)-1-Boc-3-hydroxypiperidine, are invaluable chiral building blocks in modern medicinal chemistry. Their utility stems from the unique three-dimensional structure of the piperidine ring combined with the stereospecific placement of a hydroxyl group, which is critical for achieving high potency and selectivity in drug candidates. While the FMOC-protected variant is less common, its availability and straightforward synthesis from the Boc-analog make it an important tool for complex synthetic endeavors, particularly those requiring orthogonal protection strategies. A thorough understanding of the synthesis, properties, and applications of these compounds is essential for researchers and professionals engaged in the design and development of next-generation therapeutics.
References
Research Scientific. (n.d.). (R)-1-FMOC-3-HYDROXYPIPERIDINE. Retrieved from [Link]
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 05(01), e1–e14.
ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from [Link]
Wang, Z., et al. (2019). Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. Scientific Reports, 9(1), 465.
ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Retrieved from [Link]
Kulesza, A., et al. (2021).
Socha, A. M., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116893.
A Senior Application Scientist's Guide to Fmoc Protection in Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synt...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis (SPPS), a technology that has revolutionized peptide-based drug discovery and biomedical research. This guide provides an in-depth exploration of the core principles of Fmoc-SPPS, moving beyond simple procedural lists to explain the underlying chemical logic and field-proven strategies. We will dissect the entire workflow, from resin selection to final cleavage, offering detailed protocols, mechanistic insights, and data-driven recommendations. The aim is to equip researchers with the expert knowledge required to troubleshoot syntheses, optimize protocols, and ultimately produce high-quality peptides with greater efficiency and confidence.
The Principle of Orthogonality: Why Fmoc Chemistry Dominates
Solid-phase peptide synthesis (SPPS) involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin support.[1] This solid-phase approach simplifies the entire process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple washing and filtration.[2]
The success of this method hinges on a concept known as orthogonality . In this context, it means that the protecting group for the α-amino group of the incoming amino acid must be removable under conditions that leave the resin linkage and the acid-labile side-chain protecting groups completely intact.[3]
Fmoc chemistry fulfills this requirement perfectly.
α-Amino Protection: The Fmoc group is stable to acid but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5]
Side-Chain Protection: Conversely, the protecting groups on reactive amino acid side chains (e.g., tert-butyl [tBu] for Asp, Glu, Tyr; tert-butyloxycarbonyl [Boc] for Lys, Trp; trityl [Trt] for Cys, His) are stable to the mild base used for Fmoc removal but are cleaved by strong acid (typically trifluoroacetic acid, TFA) during the final step.[3][6]
This elegant orthogonality prevents premature deprotection of side chains during the iterative synthesis cycles, ensuring the integrity of the final peptide sequence.[4]
The Fmoc-SPPS Workflow: A Detailed Cyclical Process
The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid to the chain. A typical cycle consists of two main chemical steps: deprotection and coupling.
Caption: The iterative cycle of Fmoc-SPPS.
Foundation: Resin Selection and First Amino Acid Loading
The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[6] The resin consists of an insoluble polymer core (commonly polystyrene) functionalized with a linker.[7]
Resin Type
Linker Type
Final C-Terminus
Cleavage Condition
Key Application
Wang Resin
p-alkoxybenzyl alcohol
Carboxylic Acid
Strong Acid (e.g., 95% TFA)
Standard for peptides with C-terminal acids.
2-Chlorotrityl Chloride (2-CTC) Resin
Chlorotrityl
Carboxylic Acid
Very Mild Acid (e.g., 1-5% TFA)
Ideal for producing protected peptide fragments.[8]
Expert Insight: For long or aggregation-prone sequences, a low-substitution resin (0.1-0.4 mmol/g) is preferable as it provides more space for the growing peptide chains to swell, reducing intermolecular interactions.[7]
The first Fmoc-protected amino acid is covalently attached to the resin linker, a process called "loading." This is the starting point of the synthesis.[6]
Step 1: Fmoc Deprotection - The Gateway to Elongation
The removal of the Fmoc group is essential to expose the N-terminal amine, making it available for coupling with the next amino acid.[6] This is achieved by treating the resin with a solution of a secondary amine base in DMF.[5]
Mechanism of Deprotection: The reaction is a base-catalyzed β-elimination.[3]
A base (piperidine) abstracts the acidic proton from the 9-position of the fluorene ring.
This initiates an elimination reaction, releasing the free amine, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).
The excess secondary amine in the solution acts as a scavenger, trapping the DBF to form a stable adduct, which is then washed away.[3] This scavenging step is crucial to prevent DBF from irreversibly reacting with the newly liberated N-terminal amine.[3]
Caption: Base-catalyzed mechanism of Fmoc removal.
Standard Protocol: Fmoc Deprotection
Swell the peptide-resin in DMF for 15-30 minutes.
Drain the DMF.
Add a solution of 20% (v/v) piperidine in DMF to the resin.
Agitate the mixture for 3 minutes.
Drain the deprotection solution.
Add a fresh aliquot of 20% piperidine in DMF.
Agitate for an additional 7-10 minutes.
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
Trustworthiness Check: Incomplete deprotection results in "deletion sequences" where an amino acid is missing. The strong UV absorbance of the DBF-piperidine adduct can be used to spectrophotometrically monitor the reaction's completion in real-time on automated synthesizers.[4]
Step 2: Coupling - Forging the Peptide Bond
Once the N-terminal amine is free, the next Fmoc-protected amino acid is introduced and covalently linked to it. This is not a spontaneous reaction; the carboxylic acid of the incoming amino acid must first be activated to form a reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine.[9]
Modern peptide synthesis relies on highly efficient coupling reagents, which are broadly categorized as carbodiimides or phosphonium/aminium (uronium) salts.[10]
Mechanism of Activation and Coupling (HBTU example):
The coupling reagent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), reacts with the carboxylic acid of the incoming Fmoc-amino acid in the presence of a non-nucleophilic base (e.g., DIPEA).
This forms a highly reactive HOBt active ester intermediate.[11]
The free N-terminal amine on the resin-bound peptide attacks the carbonyl carbon of this active ester, forming the new peptide bond and releasing HOBt.
Caption: Activation and coupling steps in peptide bond formation.
Standard Protocol: HBTU/DIPEA Coupling
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (0.95 eq. relative to amino acid) in DMF.
Add DIPEA (2 eq. relative to HBTU) to the solution to begin the activation (pre-activation). Allow to react for 1-2 minutes. The solution will typically change color.
Add the activated amino acid solution to the deprotected peptide-resin.
Agitate for 30-60 minutes at room temperature. For sterically hindered amino acids (e.g., Val, Ile) or "difficult" sequences, the coupling time may be extended or a double coupling may be performed.[6]
Drain the coupling solution and wash the resin thoroughly with DMF.
HATU is more reactive and preferred for hindered couplings.[12] Can react with N-terminal if used in large excess.
COMU
Aminium/Uronium Salt
High efficiency comparable to HATU; non-explosive Oxyma leaving group is safer than HOBt/HOAt.[9]
Higher cost.
Quality Control and Final Cleavage
The cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. The final steps involve cleaving the completed peptide from the resin and simultaneously removing all the side-chain protecting groups.
The Role of the Cleavage Cocktail
This final deprotection is accomplished using a strong acid, most commonly Trifluoroacetic Acid (TFA).[13] However, the cationic species generated from the cleavage of side-chain protecting groups (e.g., the tert-butyl cation) are potent alkylating agents that can irreversibly modify sensitive residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[14]
To prevent these side reactions, a "cleavage cocktail" is used, which consists of TFA mixed with a variety of scavengers .[15][16]
Expert Insight: The composition of the cocktail must be tailored to the peptide's sequence.
Scavenger
Target Residue(s)
Mechanism of Action
Typical % (v/v)
Water (H₂O)
Trp (Trityl group)
Protonates the cleaved trityl cation.
2.5 - 5.0%
Triisopropylsilane (TIS)
Trp, general carbocations
Reduces the trityl cation to triphenylmethane and scavenges other carbocations via hydride transfer.[17]
2.5%
1,2-Ethanedithiol (EDT)
Cys, Met
Reduces oxidized Met (sulfoxide) back to the thioether; scavenges trityl groups.[15]
2.5%
Phenol
Arg (Pbf group)
Traps cations generated from the Pbf protecting group.[17]
5.0%
Standard Protocol: Global Cleavage and Deprotection
Wash the final peptide-resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
Prepare the appropriate cleavage cocktail. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[18]
Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).
Agitate the mixture at room temperature for 2-3 hours.
Filter the resin and collect the filtrate containing the cleaved peptide.
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
Centrifuge the suspension, decant the ether, and wash the peptide pellet with more cold ether.
Dry the crude peptide under vacuum before purification (typically by RP-HPLC).
Field-Proven Insights: Mitigating Common Side Reactions
Even with optimized protocols, side reactions can occur, compromising the purity and yield of the final product. Understanding their causes is key to prevention.
Racemization: The loss of stereochemical integrity (L-amino acid converting to a D/L mixture) can occur during the activation step, especially for residues like Cysteine and Histidine.[8][19]
Causality: Over-activation or excessive base can lead to the formation of a planar oxazolone intermediate, which allows for racemization.[9]
Mitigation:
Use additives like Oxyma Pure or HOBt, which suppress racemization.[9]
Avoid excessive pre-activation times.
Use a weaker base like sym-collidine instead of DIPEA for particularly sensitive residues.[9]
Aspartimide Formation: This is a major side reaction involving Aspartic acid, particularly in Asp-Gly or Asp-Ser sequences.[20][21]
Causality: The backbone amide nitrogen following an Asp residue can be deprotonated during the piperidine deprotection step, leading to a cyclic imide intermediate. This imide can then reopen to form a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and their epimers.[21]
Mitigation:
Add an acidic additive like 0.1 M HOBt to the piperidine deprotection solution to buffer the basicity.[21]
Use specially designed Aspartic acid derivatives with bulky side-chain protecting groups that sterically hinder the cyclization reaction.
Diketopiperazine Formation: At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[8]
Causality: This is most common with Proline in the first or second position.[8]
Mitigation:
Use a sterically hindered resin like 2-chlorotrityl chloride resin.[8]
Couple the first two amino acids as a pre-formed dipeptide unit.[8]
Conclusion
Fmoc-based solid-phase peptide synthesis is a powerful and versatile methodology that underpins much of modern peptide science. Its success is built on the logical foundation of orthogonal protection, enabling the efficient and controlled assembly of complex biomolecules. Mastery of this technique, however, requires more than just following steps; it demands a deep understanding of the chemical mechanisms at play, from the base-catalyzed deprotection of the Fmoc group to the nuanced formulation of cleavage cocktails. By internalizing the causality behind each protocol and anticipating potential side reactions, researchers can move from simply synthesizing peptides to engineering them with precision, purity, and confidence.
References
Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
Isidro-Llobet, A., et al. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.
Nowick, J. S. Lab. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research.
Wobble-base. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
Behrendt, R., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science.
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
Tei, K., et al. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal.
Aapptec Peptides. (n.d.). Coupling Reagents.
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH.
BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
The Role of Chiral Piperidines in Drug Discovery[1] Executive Summary The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs, yet its utility has historically been limited to achi...
Author: BenchChem Technical Support Team. Date: February 2026
The Role of Chiral Piperidines in Drug Discovery[1]
Executive Summary
The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs, yet its utility has historically been limited to achiral or racemic variants. The modern shift toward "escaping flatland"—increasing the fraction of sp³-hybridized carbons (
) to improve clinical success rates—has elevated chiral piperidines to the status of a privileged pharmacophore. Unlike their achiral counterparts, chiral piperidines offer fixed 3D vectors for substituent display, enabling precise lock-and-key interactions with protein targets while simultaneously modulating physicochemical properties like lipophilicity (LogD) and metabolic stability.
This technical guide dissects the structural advantages of chiral piperidines, details the transition from classical resolution to state-of-the-art asymmetric synthesis (chemical and biocatalytic), and provides a validated protocol for their production.
Structural Significance & SAR: The "Escape from Flatland"
The introduction of chirality into a piperidine ring is not merely a stereochemical modification; it is a conformational lock.
Conformational Rigidity: An unsubstituted piperidine exists in a dynamic equilibrium between chair conformers. Introducing a substituent at the C2 or C3 position, particularly in a chiral setting, biases the ring into a specific low-energy conformation (typically placing bulky groups equatorial to minimize 1,3-diaxial interactions). This reduces the entropic penalty upon binding to a receptor.
Vector Positioning: Chiral centers allow medicinal chemists to exploit specific vectors. For instance, a C3-chiral center can direct a substituent into a hydrophobic pocket that is inaccessible to a planar pyridine or an achiral C4-substituted piperidine.
Physicochemical Modulation:
pKa Tuning: The basicity of the piperidine nitrogen is influenced by the electronic effects of chiral substituents. This allows for fine-tuning of pKa to optimize solubility and membrane permeability.
hERG Avoidance: Chiral piperidines often disrupt the flat, lipophilic pharmacophore required for π-stacking in the hERG channel pore, thereby reducing cardiotoxicity risks.
Table 1: Impact of Chirality on Piperidine Pharmacokinetics
Feature
Achiral/Planar Analog
Chiral Piperidine Analog
Mechanistic Advantage
Solubility
Low (Crystal packing)
High
Disruption of crystal lattice; increased .
Selectivity
Moderate (Promiscuous binding)
High
Specific vector orientation matches target pocket.
Metabolic Stability
Variable
Tunable
Substituents can block metabolic "soft spots" (e.g., -oxidation).
Toxicity (hERG)
High Risk
Reduced Risk
3D shape prevents effective blocking of K+ channels.
Advanced Synthetic Methodologies
The synthesis of chiral piperidines has evolved from wasteful resolution of racemates to highly efficient asymmetric catalysis.
A. Chemical Synthesis: Iridium-Catalyzed Asymmetric Hydrogenation
The hydrogenation of pyridines is thermodynamically favorable but kinetically challenging due to the stability of the aromatic system and the potential for catalyst poisoning by the basic nitrogen.
The Breakthrough: The use of Iridium (Ir) complexes with chiral N,P-ligands (e.g., PHOX, phosphole-based ligands).
Activation Strategy: Pyridines are often activated as pyridinium salts (N-benzylation or N-acylation) or N-iminopyridinium ylides . This disrupts the aromaticity and prevents the free nitrogen from coordinating tightly to the metal center, which would kill the catalyst.
Mechanism: The reaction typically proceeds via an outer-sphere mechanism where the hydride is transferred to the activated pyridinium species.
B. Biocatalysis: The Imine Reductase (IRED) Revolution
While chemical methods excel at C2-substitution, biocatalysis offers complementary access to difficult substitution patterns (e.g., bulky C3 substituents) under mild conditions.
Imine Reductases (IREDs): These NADPH-dependent enzymes catalyze the asymmetric reduction of cyclic imines.
Cascade Reactions: A powerful workflow involves coupling Carboxylic Acid Reductases (CARs) and Transaminases (TAs) with IREDs to convert keto-acids directly into chiral piperidines in a "one-pot" system.[2][3]
Visualization of Synthetic Workflows
Workflow 1: Biocatalytic Cascade for Chiral Piperidines
This diagram illustrates the conversion of a keto-acid precursor into a chiral piperidine using a multi-enzyme system.
Caption: Figure 1. One-pot biocatalytic cascade transforming keto-acids to chiral piperidines via sequential reduction, amination, and asymmetric imine reduction.
Objective: Synthesis of a chiral 2-arylpiperidine via hydrogenation of a pyridinium salt.
Reference Standard: Validated against protocols using Ir-SynPhos complexes [Source 1.22].
Reagents & Materials:
Substrate: 2-Phenylpyridine (1.0 equiv)
Activator: Benzyl bromide (BnBr) or HCl (to form the salt)
Catalyst Precursor:
(1.0 mol%)
Chiral Ligand: (R)-SynPhos or (S)-MeO-Biphep (2.2 mol%)
(to neutralize/deprotect if necessary, though N-Bn requires hydrogenolysis to remove; if N-H salt was used, simple neutralization yields the free amine).
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Validation Check:
Self-Consistency:[7][8] If conversion is low, check
pressure and catalyst quality (Ir complexes are air-sensitive). If ee is low, lower the temperature or switch solvent to pure DCM.
Case Studies in Drug Discovery
Niraparib (Zejula)
Indication: Ovarian Cancer (PARP Inhibitor).
Role of Piperidine: Niraparib contains a 3-substituted chiral piperidine .[9] The (S)-enantiomer is crucial for binding affinity.
Synthesis Insight: Early routes relied on resolution. Modern routes utilize asymmetric hydrogenation or biocatalytic transamination to establish the C3 chiral center, significantly improving yield and reducing waste [Source 1.23].
Role of Piperidine: The 3-substituted piperidine scaffold allows for selective engagement with dopamine receptors. The (-) enantiomer acts as an agonist, while the (+) enantiomer has antagonistic properties, highlighting the critical need for enantiopurity.
References
Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 2023.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Asian Journal of Organic Chemistry, 2013.[5]
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization. Journal of the American Chemical Society, 2011.
High-Efficiency Solution-Phase Fmoc Deprotection of (R)-1-Fmoc-3-hydroxypiperidine
Abstract & Core Directive This Application Note details the specific protocol for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from (R)-1-Fmoc-3-hydroxypiperidine using piperidine. Unlike solid-p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Core Directive
This Application Note details the specific protocol for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from (R)-1-Fmoc-3-hydroxypiperidine using piperidine. Unlike solid-phase peptide synthesis (SPPS) where byproducts are simply washed away, solution-phase deprotection requires a robust purification strategy to separate the highly polar product (R)-3-hydroxypiperidine from the lipophilic dibenzofulvene-piperidine adduct.
Key Technical Insight: This protocol leverages the extreme polarity difference between the product (Water solubility: ~1 g/mL, LogP: -0.35) and the fulvene byproducts (LogP > 4.0) to achieve >95% purity via phase partitioning, eliminating the need for column chromatography in most scale-ups.
Mechanistic Insight & Chemistry
The deprotection proceeds via a base-induced
-elimination (E1cB mechanism). The choice of piperidine serves a dual purpose:
Base: Abstracts the acidic proton at the fluorenyl 9-position.[1]
Scavenger: Traps the reactive dibenzofulvene (DBF) intermediate to form a stable adduct, preventing polymerization or re-attachment to the amine.[2]
Reaction Pathway
The reaction generates three distinct species that must be separated:
Dissolve (R)-1-Fmoc-3-hydroxypiperidine (1.0 equiv) in DMF (5–10 mL per gram of substrate).
Note: Ensure complete dissolution. The hydroxyl group aids solubility in DMF.
Add Piperidine to achieve a final concentration of 20% v/v (approx. 10–20 equivalents).
Process Control: The reaction is exothermic; add slowly if working on >10g scale.
Stir at Room Temperature (20–25°C) for 30–60 minutes .
Monitoring: Check by TLC (SiO2, 10% MeOH in DCM) or HPLC. The starting material (UV active) should disappear. The DBF adduct will appear as a distinct UV-active spot/peak.
Step 2: Workup & Purification (The Phase Partition Strategy)
Crucial Step: Direct evaporation of DMF/Piperidine is difficult and can lead to oiling out. We utilize the water solubility of the product.[4]
Concentration: Evaporate the bulk of the DMF and excess piperidine under high vacuum (< 5 mbar) at 40°C. A yellow/orange oil (containing product + adducts) will remain.
Aqueous Dissolution: Redissolve the oily residue in Deionized Water (10 mL per gram of starting material).
Validation: (R)-3-hydroxypiperidine is highly water-soluble. The DBF adduct is not. A suspension or emulsion will form.
Lipophilic Wash: Wash the aqueous phase 3 times with Diethyl Ether or Hexane/DCM (1:1) .
Organic Layer: Contains the DBF-piperidine adduct and residual Fmoc-byproducts (Discard properly).
Aqueous Layer: Contains (R)-3-hydroxypiperidine.
Final Isolation:
Lyophilize the aqueous layer to obtain the product as a white to pale yellow solid/oil.
Alternative: If salt form is acceptable/desired, treat aqueous layer with 1.0 equiv HCl prior to lyophilization to isolate as the hydrochloride salt (more stable).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Reaction
Steric hindrance or old reagents.
Increase piperidine to 50% or warm to 35°C. Check piperidine quality.
Emulsion during Wash
Amphiphilic nature of adducts.
Add brine to the aqueous layer to break emulsion. Use DCM instead of Ether.
Product Loss
Product extraction into organic phase.
Ensure aqueous phase is neutral or slightly acidic (pH 5-6) to protonate the amine, keeping it in water.
Racemization
Harsh basic conditions (rare for Fmoc).
Maintain temp < 30°C. Avoid prolonged exposure to base after reaction completion.
Quality Control & Validation
Analytical Specifications
1H NMR (D2O or CD3OD): Confirm absence of aromatic fluorenyl protons (7.3–7.8 ppm). Confirm integrity of the piperidine ring protons (1.5–3.5 ppm) and the stereocenter proton at C3.
HPLC: Monitor UV at 210 nm (amine bond) and 301 nm (DBF adduct). The final product should have negligible absorbance at 301 nm.
Chiral HPLC: Required to verify enantiomeric excess (ee). Compare against racemic standard.
Piperidine: Highly toxic by inhalation and ingestion. Causes severe skin burns. controlled precursor in some regions (check local regulations). Use only in a fume hood.
(R)-3-Hydroxypiperidine: Corrosive and hygroscopic. Store under inert atmosphere at 2-8°C.
Waste Disposal: The organic wash contains the fluorene adducts and must be disposed of as halogenated/non-halogenated organic waste depending on the solvent used.
References
Standard Fmoc Deprotection Mechanism & Reagents
Fields, G. B. (1994).[5] Methods for Removing the Fmoc Group. Methods in Molecular Biology.
Solubility & Physical Properties of 3-Hydroxypiperidine
Sigma-Aldrich Product Sheet: 3-Hydroxypiperidine.
Scavenging of Dibenzofulvene in Solution Phase
Luna, O. et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.[1][2][3][4][6][7][8][9][10]
Purification Strategies for Fmoc Byproducts
Isidro-Llobet, A. et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Applications of (R)-1-FMOC-3-hydroxypiperidine in novel peptide synthesis
Application Note: Strategic Integration of (R)-1-FMOC-3-hydroxypiperidine in Novel Peptide Synthesis Abstract (R)-1-FMOC-3-hydroxypiperidine represents a critical expansion of the chiral pool for peptidomimetic drug desi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Integration of (R)-1-FMOC-3-hydroxypiperidine in Novel Peptide Synthesis
Abstract
(R)-1-FMOC-3-hydroxypiperidine represents a critical expansion of the chiral pool for peptidomimetic drug design. Structurally homologous to 3-hydroxyproline but possessing a six-membered piperidine ring, this building block offers unique conformational constraints and a versatile hydroxyl handle for late-stage functionalization. This guide details the strategic incorporation of this molecule into solid-phase peptide synthesis (SPPS), addressing the specific challenges of secondary amine coupling, hydroxyl group management, and its application in generating high-affinity GPCR ligands and protease inhibitors.
Introduction: The Functionalized Homolog
In modern peptide drug discovery, "escaping the flatland" of standard amino acids is crucial for improving oral bioavailability and metabolic stability. (R)-1-FMOC-3-hydroxypiperidine serves as a functionalized proline homolog . Unlike the rigid 5-membered pyrrolidine ring of proline, the 6-membered piperidine ring adopts a chair conformation, offering distinct backbone angles (
) that can induce novel secondary structures such as -turns or helices not accessible by natural residues.
Key Chemical Features:
Conformational Restriction: The piperidine ring restricts the N-C
bond rotation, reducing the entropic penalty of receptor binding.
Stereoelectronic Effects: The electronegative hydroxyl group at the C3 position influences the ring pucker and the cis/trans ratio of the preceding amide bond via the gauche effect, similar to 4-hydroxyproline but with different spatial vectors.
Orthogonal Reactivity: The secondary hydroxyl group allows for "on-resin" diversification, enabling the synthesis of focused libraries from a single peptide precursor.
Strategic Considerations in SPPS
Successful incorporation requires navigating two primary chemical challenges: the steric hindrance of the secondary amine and the reactivity of the secondary alcohol.
A. Protection Strategy: To Protect or Not to Protect?
The choice of the hydroxyl protecting group is the single most critical decision in the synthesis plan.
Strategy
Reagent Form
Pros
Cons
Recommended For
Standard SPPS
Fmoc-3-Hyp(tBu)-OH
Prevents O-acylation; High yield; Standard TFA cleavage.
Higher cost; No post-synthetic modification possible.
If using the free hydroxyl form, a common failure mode is the inadvertent esterification of the hydroxyl group by the activated carboxylate of the next amino acid. This creates a branched peptide impurity.
Prevention: If using the free OH form for library generation, the hydroxyl must be modified (e.g., alkylated) before extending the peptide chain, or capped with a non-reactive group if no modification is desired.
Detailed Protocols
Protocol A: Standard Incorporation (Linear Sequence)
Target: Incorporation into a standard peptide chain using the O-tBu protected building block.
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
Base: DIPEA (Diisopropylethylamine).
Step-by-Step:
Resin Swelling: Swell resin in DMF for 30 min.
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Note: For sensitive sequences prone to aspartimide formation, use 5% Piperazine + 0.1M HOBt.
Activation (Pre-activation is critical):
Dissolve Fmoc-(R)-3-Hyp(tBu)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
Add DIPEA (6.0 eq).
Wait exactly 30 seconds for activation (color change to yellow/orange).
Coupling:
Add the activated solution to the resin.
Time: 2 hours at Room Temperature (RT). The secondary amine is sterically hindered; extended time is required compared to primary amines.
Optional: Double coupling is highly recommended for this residue.
Monitoring: Standard Kaiser test is not effective for secondary amines. Use the Chloranil Test or p-Nitrophenol ester test .
Positive (Uncoupled): Blue/Green particles.
Negative (Coupled): Colorless/Yellow particles.
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF for 10 min to prevent deletion sequences.
Protocol B: The "Proline Editing" Route (On-Resin Functionalization)
Target: Creating a library of ether derivatives from the free hydroxyl scaffold.
Workflow Visualization:
Caption: Workflow for "Proline Editing" on-resin, utilizing the 3-hydroxyl group as a diversity handle.
Experimental Steps (Mitsunobu Example):
Coupling: Couple Fmoc-(R)-3-Hyp-OH (Free OH) using Protocol A.
Fmoc Removal: Remove Fmoc group before modification to prevent N-alkylation, OR keep Fmoc on if the modification conditions are basic enough to remove it (unlikely for Mitsunobu). Recommendation: Keep Fmoc ON during Mitsunobu to ensure chemoselectivity.
Mitsunobu Reaction (On-Resin):
Wash resin with anhydrous THF (3x).
Add Triphenylphosphine (PPh3, 5 eq) and the alcohol to be coupled (R-OH, 5 eq) in dry THF.
Result: Formation of the ether with inversion of configuration (R
S) at the C3 position.
Wash: Extensive washing with THF, DCM, and DMF is required to remove PPh3 oxide.
Continue Synthesis: Proceed to Fmoc deprotection and elongation.
Troubleshooting & Optimization
Issue
Cause
Solution
Incomplete Coupling
Steric hindrance of the piperidine ring.
Switch to COMU or PyAOP (more reactive than HATU). Increase temperature to 50°C (Microwave).
Diketopiperazine (DKP) Formation
Occurs at the dipeptide stage (e.g., Fmoc-AA-3Hyp-Resin) during deprotection.
Use Trityl-based resins (2-CTC) which are bulky. Use short deprotection times.
Racemization
High temperature or strong base during coupling.
Use DIC/Oxyma activation (neutral pH). Avoid pre-activation times >2 mins.
Low Solubility
3-Hyp derivatives can induce aggregation (beta-sheets).
Use "Magic Mixture" solvents: DCM/DMF/NMP (1:1:1) or add pseudoprolines in the sequence.
References
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. National Institutes of Health (NIH) / PMC. Available at: [Link]
3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition. J. Org. Chem. / NIH. Available at: [Link]
Base-induced side reactions in Fmoc-solid phase peptide synthesis. ResearchGate. Available at: [Link]
Method
Application Note: Strategic Incorporation of (R)-1-FMOC-3-hydroxypiperidine into Peptide Backbones
Executive Summary (R)-1-FMOC-3-hydroxypiperidine (CAS: 351198-53-9) is a chiral, non-canonical building block used to introduce conformational constraints and peptidomimetic properties into peptide chains. Unlike standar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-1-FMOC-3-hydroxypiperidine (CAS: 351198-53-9) is a chiral, non-canonical building block used to introduce conformational constraints and peptidomimetic properties into peptide chains. Unlike standard amino acids, this molecule lacks a carboxylic acid moiety, possessing instead a secondary alcohol and an Fmoc-protected secondary amine. Consequently, its incorporation into a peptide backbone requires specialized strategies distinct from standard amide bond formation.
This guide details the two primary methodologies for incorporating this scaffold:
C-Terminal Anchoring: Utilizing the hydroxyl group to anchor the peptide to 2-Chlorotrityl Chloride (2-CTC) resin, resulting in a C-terminal piperidinol moiety.
Internal Depsipeptide Formation: Creating an ester (depsi) linkage within the backbone, acting as a "switch" element or hydrolysis-sensitive linker.
Critical Constraint: Lacks C-terminal Carboxyl. Cannot propagate a standard peptide chain (N→C) via amide coupling at the C-terminus.
Chemical Structure Logic
The piperidine ring forces the peptide backbone into a semi-rigid conformation, similar to Proline but with a 6-membered ring geometry (chair/boat). The hydroxyl group at the 3-position allows for:
Ether/Ester Linkages: For resin attachment or depsipeptide synthesis.
Post-Synthetic Modification: Via Mitsunobu reaction or acylation.
Protocol A: C-Terminal Anchoring (Resin Loading)
Objective: To attach (R)-1-FMOC-3-hydroxypiperidine to a solid support via its hydroxyl group, allowing the peptide chain to grow from the ring nitrogen. This results in a peptide with a C-terminal 3-hydroxypiperidine group upon cleavage.
Resin Choice: 2-Chlorotrityl Chloride (2-CTC) Resin is required. The trityl-ether linkage formed is acid-labile, releasing the free alcohol upon cleavage with TFA.
Step-by-Step Loading Protocol
Resin Preparation:
Weigh 1.0 g of 2-CTC resin (typical loading 1.0–1.6 mmol/g).
Swell in dry Dichloromethane (DCM) for 20 minutes. Drain.
Loading Solution Preparation:
Dissolve (R)-1-FMOC-3-hydroxypiperidine (0.6 eq relative to resin nominal loading) in dry DCM (10 mL/g resin).
Note: Using a deficit of the alcohol ensures high capping efficiency later.
Add Diisopropylethylamine (DIPEA) (4.0 eq).
Coupling Reaction:
Add the solution to the swollen resin.
Agitate gently (rocking, not magnetic stirring) for 2 hours at room temperature.
Mechanism:[1][2][3][4] Nucleophilic attack of the hydroxyl oxygen on the trityl carbocation.
Capping (Critical):
Add Methanol (1 mL/g resin) directly to the reaction mixture.
Agitate for 15 minutes. This caps unreacted trityl chlorides as methyl ethers.
Washing:
Drain and wash sequentially: DCM (3x), DMF (3x), DCM (3x).
Loading Determination (UV Quantitation):
Treat a small aliquot (~5 mg) with 20% Piperidine/DMF.
Measure UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm ($ \epsilon = 7800 M^{-1}cm^{-1} $).
Target Loading: 0.4 – 0.6 mmol/g.
Workflow Visualization (Protocol A)
Figure 1: Workflow for anchoring (R)-1-FMOC-3-hydroxypiperidine to 2-CTC resin via ether linkage.
Objective: To insert the piperidine ring into the middle of a peptide chain.
Challenge: Since the molecule has no carboxyl group, it must be linked to the preceding amino acid via an ester bond (forming a depsipeptide). The next amino acid is then attached to the piperidine nitrogen via a standard amide bond.
Revised Strategy for Standard SPPS (N->C):
To put this "into the backbone" in standard SPPS (C->N direction), you must treat the (R)-1-FMOC-3-hydroxypiperidine as a nucleophile that attacks an activated species, or use it to cap the C-terminus.
However, if the goal is a Depsipeptide where the piperidine oxygen is part of the backbone:
The piperidine must be anchored to the resin first (Protocol A).
The next amino acid (Fmoc-AA-OH) is coupled to the hydroxyl of the piperidine.
Protocol for Ester Formation on Resin (The "Difficult" Step):
Prerequisite: Resin has (R)-1-Fmoc-3-hydroxypiperidine attached (via Protocol A) or is exposed as a side-chain alcohol.
Goal: Couple Fmoc-AA-OH to Resin-Piperidine-OH.
DMAP (4-Dimethylaminopyridine) (0.1 eq) - Catalyst is essential for esterification.
Solvent: DCM/DMF (9:1).
Procedure:
Dissolve Fmoc-AA-OH and DIC in minimal DCM. Stir for 5 min to form the symmetric anhydride/O-acylisourea.
Add solution to the resin (containing the free Piperidine-OH).
Add the DMAP solution.
Agitate: 2 x 2 hours (Double coupling is highly recommended).
Washing:
Extensive washing with DMF and DCM is required to remove urea byproducts.
Capping:
Cap unreacted hydroxyls with Acetic Anhydride/Pyridine to prevent deletion sequences.
Phase 2: Chain Extension
Fmoc Removal: Treat with 20% Piperidine in DMF.[8]
Warning: The newly formed ester bond (AA-O-Pip) is sensitive to base.
Mitigation: Use 25% Piperidine for shorter times (2 x 5 min) or 50% Morpholine (pKa ~8.3) if ester hydrolysis is observed.[2]
Next Coupling: Couple the next amino acid to the liberated amine of the incoming AA using standard HBTU/DIPEA protocols.
Workflow Visualization (Depsipeptide)
Figure 2: Formation of the depsipeptide backbone linkage via esterification of the piperidine hydroxyl.
Technical Data & Troubleshooting
Comparative Coupling Conditions
Coupling Type
Reagents
Conditions
Risk Profile
Amide (Standard)
HBTU / DIPEA
30 min, RT
Low risk, high yield.
Ester (Steglich)
DIC / DMAP
2 hr, RT (x2)
Racemization of AA (due to DMAP).
Ester (MSNT)
MSNT / MeIm
1 hr, RT
High efficiency, moisture sensitive.
Ester (Sym. Anhydride)
DIC (1.0 eq) / AA (2.0 eq)
1 hr, RT
Slower, but avoids racemization.
Critical Troubleshooting: "The Diketopiperazine (DKP) Trap"
When the Fmoc group is removed from the amino acid attached to the piperidine ester, the free amine can back-bite the ester carbonyl.
Risk: High if the AA is Proline or Glycine.
Result: Cleavage of the dipeptide from the resin (DKP formation).[2]
Prevention: Use Trityl (Trt) protection for the N-terminus of the second AA if possible, or perform the deprotection and subsequent coupling very rapidly (flow chemistry is advantageous here).
References
Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (2000). Oxford University Press.
Ester bond formation in solid phase peptide synthesis. Coin, I., Dottorini, T. (2002). Journal of Peptide Science. (Discusses DIC/DMAP vs MSNT protocols for depsipeptides).
Use of 2-Chlorotrityl chloride resin for the synthesis of peptide alcohols. Barlos, K., et al. (1991). International Journal of Peptide and Protein Research.
Prevention of Diketopiperazine Formation in Fmoc-SPPS. Golebiowski, A., et al. (2001). Current Organic Chemistry.
Reagent Profile: (R)-1-Fmoc-3-hydroxypiperidine. Sigma-Aldrich / Merck Technical Data Sheet.
Application Note: High-Throughput Synthesis of Peptidomimetic Libraries Using (R)-1-FMOC-3-Hydroxypiperidine
This Application Note is structured as a high-level technical guide for senior researchers. It prioritizes experimental logic, self-validating protocols, and rigorous data management.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for senior researchers. It prioritizes experimental logic, self-validating protocols, and rigorous data management.
Executive Summary & Scientific Rationale
The integration of non-proteinogenic scaffolds into peptide libraries is a critical strategy for enhancing proteolytic stability and bioavailability. (R)-1-FMOC-3-hydroxypiperidine serves as a potent "turn mimetic" and a chiral core. Unlike flexible linear peptides, the piperidine ring introduces a rigid conformational constraint (reducing entropic penalty upon binding), while the C3-hydroxyl group offers a unique vector for resin attachment or side-chain diversification.
Why This Isomer?
The (R)-enantiomer is frequently selected to mimic the specific dihedral angles found in bioactive
-turns or to target chiral pockets in kinases (e.g., BTK inhibitors) and GPCRs. The orthogonal protection scheme (Fmoc on Nitrogen, free Hydroxyl) allows this molecule to function as a bi-functional anchor :
Anchor Point: The hydroxyl group immobilizes the scaffold onto acid-labile resins (e.g., 2-Chlorotrityl).
Growth Point: The Fmoc-protected nitrogen becomes the site for peptide elongation or combinatorial diversification after deprotection.
Chemical Profile & Handling
Property
Specification
Critical Handling Note
Compound
(R)-1-FMOC-3-hydroxypiperidine
Store at +2°C to +8°C. Hygroscopic.
CAS
143900-44-1
Verify stereochemistry (R vs S) via optical rotation if sourcing from generic vendors.
MW
323.39 g/mol
Solubility
DCM, DMF, NMP
Soluble in standard SPPS solvents; avoid protic solvents during coupling.
Functionality
Amine (Fmoc-protected), Alcohol
The secondary amine (post-deprotection) is sterically hindered; requires high-efficiency coupling reagents (HATU/HOAt).
Experimental Protocols
Workflow Visualization
The following diagram illustrates the "Reverse Growth" strategy, where the piperidine ring is anchored via its side chain (hydroxyl), allowing the peptide library to grow from the ring nitrogen.
Protocol A: Resin Immobilization (O-Tritylation)
Objective: Attach the scaffold to 2-Chlorotrityl Chloride (2-CTC) resin via the hydroxyl group. This forms an ether linkage that is cleavable under mild acidic conditions.
Expert Insight: Do not use DMF here; DCM promotes better swelling of trityl resins and favors the
substitution mechanism required for trityl chloride reaction.
Coupling: Add the solution to the resin.[1][2] Agitate gently (orbital shaker) for 2–4 hours at room temperature.
Self-Validation: Retain the flow-through. Analyze via HPLC/TLC to verify the disappearance of the starting material from the solution, calculating loading efficiency by mass balance.
Capping: Drain resin. Wash with DCM (3x). Add a solution of DCM:MeOH:DIPEA (80:15:5) for 20 mins. This caps unreacted trityl chlorides as methyl ethers to prevent non-specific binding later.
Protocol C: Library Elongation (The Difficult Coupling)
Objective: Couple the first amino acid to the sterically hindered piperidine nitrogen.
Reagents:
Fmoc-Amino Acid (5.0 eq).
HATU (4.9 eq) or COMU (4.9 eq).
HOAt (5.0 eq) – Essential additive for hindered amines.
DIPEA (10 eq).
DMF (Anhydrous).
Step-by-Step:
Pre-activation: Dissolve Amino Acid and HATU/HOAt in DMF. Add DIPEA. Let stand for 2 mins (color change to yellow/orange).
Coupling: Add activated mixture to the resin-bound piperidine.
Reaction: Agitate for 2–4 hours (longer than standard coupling).
Optimization: For extremely bulky amino acids (e.g., Val, Ile), perform a "Double Coupling" (repeat step 1-3 with fresh reagents).
Capping (Library Purity): After coupling, cap any unreacted secondary amines using Acetic Anhydride/Pyridine/DCM (1:2:2) for 10 mins. This prevents deletion sequences in your library.
Troubleshooting & Optimization Matrix
Issue
Probable Cause
Corrective Action
Low Resin Loading
Moisture in DCM or old Resin
Dry DCM over molecular sieves. Use fresh 2-CTC resin. Ensure inert atmosphere ().
Incomplete Coupling (Step 3)
Steric hindrance of amine
Switch from HBTU to HATU/HOAt . Increase temperature to 50°C (microwave assisted if available).
Racemization
Over-activation or high base
Use Collidine instead of DIPEA during coupling of Cys/His. Keep coupling times under 60 mins if heating.
False Negative Test
Using Kaiser Test on piperidine
Mandatory: Use Chloranil or p-Nitrophenyl ester test for secondary amines.
References
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
Standard practices for Fmoc-based solid-phase peptide synthesis.
Synthesis and Screening of a Combinatorial Peptide Library.University of North Texas.
(S)-1-Boc-3-hydroxypiperidine Usage in Ibrutinib Synthesis. ChemicalBook.[6] (Demonstrates pharma relevance of the scaffold).
Application Note: Strategic Utilization of (R)-1-Fmoc-3-hydroxypiperidine in Kinase Inhibitor Synthesis
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utility of (R)-1-Fmoc-3-hydroxypiperidine in accessing privileged kinase inhi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utility of (R)-1-Fmoc-3-hydroxypiperidine in accessing privileged kinase inhibitor scaffolds, particularly through stereochemical inversion strategies.
Abstract & Strategic Rationale
The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds. In kinase inhibitor design, the 3-substituted piperidine moiety is a critical pharmacophore, serving as a solubilizing group or a solvent-front binder that interacts with the ribose-phosphate region of the ATP binding pocket.
While (S)-3-aminopiperidine is the core motif in blockbuster drugs like Ibrutinib (BTK inhibitor), the synthetic route to access this chiral center often relies on starting materials with the opposite configuration when using inversion chemistry.
(R)-1-Fmoc-3-hydroxypiperidine serves as a vital "chiral switch" reagent. Its value lies in three distinct properties:
Stereochemical Access via Inversion: It allows access to the biologically prevalent (S)-amine configuration via Mitsunobu reaction (Walden inversion).
Orthogonal Protection: The Fmoc group (base-labile) allows for compatibility with acid-sensitive groups (Boc, Trityl) often present on the kinase hinge-binding scaffold, enabling complex library synthesis.
SAR Exploration: It enables the direct synthesis of (R)-alkoxy analogs to define the eutomer/distomer relationship in early discovery.
Structural Role in Kinase Inhibition[1][2]
The 3-substituted piperidine motif often functions as a linker connecting the hinge-binding heterocycle to a solubilizing tail.
Feature
Function in Kinase Binding
Example Drug Class
Chirality
Directs the substituent (amino/alkoxy) into the solvent channel, avoiding steric clash with the G-loop.
BTK, JAK, ALK Inhibitors
Nitrogen (N1)
Often solvent-exposed; ideal for attaching acrylamides (covalent inhibitors) or solubilizing groups.
Ibrutinib (Acrylamide attachment)
C3-Substituent
Forms H-bonds with residues near the DFG motif or ribose pocket.
Tofacitinib (Analogous motif)
Pharmacophore Mapping
The diagram below illustrates how the (R)-hydroxyl group is strategically positioned for either direct binding or inversion to the amino-configuration.
Caption: Figure 1. Divergent synthetic pathways from the (R)-enantiomer. The green path (inversion) is the primary route to high-value kinase scaffolds.
Detailed Experimental Protocols
Protocol A: Synthesis of (S)-3-Aminopiperidine Scaffolds via Mitsunobu Inversion
Objective: To convert (R)-1-Fmoc-3-hydroxypiperidine into an (S)-3-aminopiperidine derivative (protected), reversing the stereocenter to match the Ibrutinib pharmacophore.
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve (R)-1-Fmoc-3-hydroxypiperidine (10 mmol) and PPh3 (15 mmol) in anhydrous THF (50 mL).
Nucleophile Addition: Add Phthalimide (12 mmol) to the stirring solution. Ensure the mixture is homogenous.
Activation (Critical Step): Cool the reaction to 0°C . Add DIAD (15 mmol) dropwise over 20 minutes. Note: Exothermic reaction. Controlling temperature prevents side reactions with the Fmoc carbonyl.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.
Purification: Purify the filtrate via flash column chromatography (SiO2, 0-30% EtOAc in Hexanes) to yield the (S)-1-Fmoc-3-phthalimidopiperidine .
Self-Validating Checkpoint:
Chiral HPLC: Analyze the product against an authentic (R)-phthalimido standard. You should observe >98% ee of the (S)-enantiomer (inversion product). Retention of configuration indicates failure of the phosphonium intermediate formation.
Objective: To remove the Fmoc group without disturbing acid-sensitive groups (e.g., Boc) on the newly installed amine or the kinase hinge binder.
Reagents:
20% Piperidine in DMF (v/v)
Scaffold: 4-Chloropyrrolo[2,3-d]pyrimidine (or similar heteroaryl chloride)
Methodology:
Deprotection: Dissolve the (S)-1-Fmoc-3-phthalimidopiperidine in 20% Piperidine/DMF (10 mL per gram). Stir at room temperature for 30 minutes.
Monitoring: Monitor by UV (290 nm) for the formation of the dibenzofulvene-piperidine adduct.
Isolation: Evaporate DMF under high vacuum (or wash with water if scale permits, though piperidine is water-soluble).
SNAr Coupling: Dissolve the crude free amine in Isopropanol/DIPEA (3:1). Add the heteroaryl chloride (1.0 equiv). Heat to 80°C for 4 hours.
Result: This yields the (S)-3-phthalimidopiperidinyl-heterocycle , ready for final hydrazine deprotection of the phthalimide to reveal the primary amine.
Troubleshooting & Optimization
Issue
Root Cause
Solution
Low Yield in Mitsunobu
Steric hindrance or high pKa of nucleophile.
Switch from Phthalimide to DPPA (Diphenylphosphoryl azide) for less steric bulk, then reduce azide to amine.
Fmoc Cleavage
Reaction mixture became too basic (hydrazine byproduct from DIAD).
Use ADDP (1,1'-(azodicarbonyl)dipiperidine) which is more stable, or buffer the reaction; ensure strict anhydrous conditions.
Racemization
SN1 character during activation (carbocation formation).
Keep reaction at 0°C during addition; ensure PPh3 is fully dissolved before adding DIAD.
Poor Solubility
Aggregation of Fmoc-protected intermediate.
Use a co-solvent mixture of THF/DCM (1:1) .
Synthetic Workflow Visualization
The following diagram details the "Chiral Switch" workflow, demonstrating how the (R)-Fmoc starting material is processed to yield the bioactive (S)-configuration found in approved inhibitors.
Caption: Figure 2. Step-by-step synthetic workflow for converting (R)-Fmoc-3-HP into an (S)-configured kinase inhibitor precursor.
References
Ibrutinib Synthesis & Chirality
Title: Discovery of Ibrutinib (PCI-32765), a Selective, Irreversible Btk Inhibitor.
Source:Journal of Medicinal Chemistry, 2013.
URL:[Link] (Describes the (S)-3-aminopiperidine pharmacophore).
Mitsunobu Reaction on Piperidines
Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
Advanced Protocol: Monitoring Acylation and Coupling Efficiency of (R)-1-FMOC-3-hydroxypiperidine
Executive Summary & Scientific Rationale The coupling of (R)-1-Fmoc-3-hydroxypiperidine presents a specific synthetic challenge due to the steric hindrance of the secondary hydroxyl group located at the C3 position of th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The coupling of (R)-1-Fmoc-3-hydroxypiperidine presents a specific synthetic challenge due to the steric hindrance of the secondary hydroxyl group located at the C3 position of the piperidine ring. Unlike primary alcohols, the C3-hydroxyl is shielded by the bulky N-Fmoc protecting group and the ring's chair conformation, often leading to slow reaction kinetics and incomplete esterification.
Standard colorimetric tests (e.g., Kaiser, Chloranil) detect free amines and are useless for monitoring the coupling of this alcohol. Therefore, this protocol utilizes a Quantitative UV-Vis Fmoc-Release Assay as the primary self-validating system.[1] This method exploits the Fmoc group already present on the scaffold to calculate the precise molar loading efficiency.
Key Mechanistic Insights[1]
Steric Shielding: The Fmoc group at N1 creates significant steric bulk, impeding the approach of activated carboxylic acids to the C3-OH.
Chiral Integrity: The (R)-enantiomer is prone to racemization under aggressive acylation conditions (e.g., high temperature or excess base).[1] Monitoring must confirm not just conversion, but the absence of epimerization (via chiral HPLC).
Monitoring Logic: Since the molecule carries a chromophore (Fmoc), the most accurate "coupling check" is to chemically attach the molecule, wash away the excess, and then cleave the Fmoc from a known mass of the product to quantify the exact amount of coupled material.
Use this protocol when loading (R)-1-Fmoc-3-hydroxypiperidine onto a carboxylated resin (e.g., Wang, 2-CTC) or monitoring its attachment to a peptide linker.[1]
Reagents Required
Cleavage Solution: 20% Piperidine in DMF (v/v).
Reference Solution: 20% Piperidine in DMF (Blank).
T0 Sample: Inject pure (R)-1-Fmoc-3-hydroxypiperidine (Standard).
Expected RT: ~6.5 min (Polarity: Moderate due to -OH).[1]
Reaction Monitoring: Take a 10 µL aliquot of the reaction mixture, quench with 100 µL MeOH.
Analysis:
Product Peak: The esterified product is less polar (OH capped).
Expected Shift: Product RT will shift to ~8.0 - 9.0 min.[1]
Quantification: Integration Area % = (Area Product) / (Area Product + Area SM) * 100.[1]
Visualization of Workflows
Diagram 1: The Fmoc-Release Validation Workflow
This flowchart illustrates the critical path for validating coupling efficiency on solid support.
Caption: Step-by-step workflow for the quantitative Fmoc-release assay. The "Critical Wash" step ensures that only covalently bound alcohol is measured.
Diagram 2: Steric Hindrance Mechanism
Visualizing why this specific coupling is difficult compared to primary alcohols.
Caption: Structural representation of the steric clash. The bulky Fmoc group at N1 sterically hinders the approach of electrophiles to the C3-hydroxyl group.
Troubleshooting & Optimization
If the calculated loading (Protocol A) is < 0.2 mmol/g or HPLC conversion (Protocol B) is < 50% after 4 hours:
Switch Coupling Reagents:
Standard: DIC/DMAP (often too slow for hindered alcohols).[1]
Enhanced:MSNT / MeIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-Methylimidazole).[1] This is the "nuclear option" for difficult hydroxyls.
Double Coupling: Repeat the reaction with fresh reagents rather than extending time (which promotes racemization).
Temperature: Increase temperature to 40°C cautiously. (R)-1-Fmoc-3-hydroxypiperidine can racemize at higher temperatures.[1]
Aggregation: If using SPPS, use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt resin aggregation sites.[1]
References
Gude, M., Ryf, J., & White, P. D. (2002).[1] An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Letters in Peptide Science, 9, 203–206.[1]
Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990).[1] An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports.[1][2] Tetrahedron Letters, 31(12), 1701-1704.[1]
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
Large-scale synthesis of peptides using (R)-1-FMOC-3-hydroxypiperidine
Executive Summary (R)-1-Fmoc-3-hydroxypiperidine (Fmoc-(R)-3-Hyp-OH) is a critical peptidomimetic building block used to introduce conformational constraints and specific hydrogen-bonding capabilities into peptide backbo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-1-Fmoc-3-hydroxypiperidine (Fmoc-(R)-3-Hyp-OH) is a critical peptidomimetic building block used to introduce conformational constraints and specific hydrogen-bonding capabilities into peptide backbones. It is structurally analogous to proline but offers a six-membered ring flexibility and a hydroxyl handle for further functionalization or solubility enhancement.
However, its incorporation into large-scale SPPS (>100 mmol) presents two distinct challenges:
Steric Hindrance: The secondary amine is sterically encumbered, making acylation significantly slower than primary amines.
Side Reactivity: The 3-hydroxyl group, if unprotected, acts as a competing nucleophile, leading to O-acylation (ester formation) and subsequent chain termination or depsipeptide formation.
This guide details a robust, scalable protocol for handling these challenges, utilizing Oxyma Pure/DIC activation for cost-efficiency and racemization suppression, with HATU as a salvage strategy.
Critical Process Parameters (CPPs)
Parameter
Risk Factor
Mitigation Strategy
Coupling Kinetics
High: Secondary amine acylation is 10–50x slower than primary amines.
Use high-concentration coupling (0.5–1.0 M). Elevate temperature to 50°C (if Cys/His absent).
Hydroxyl Reactivity
Medium/High: Unprotected -OH can form esters.
Preferred: Use Fmoc-(R)-3-Hyp(tBu)-OH. Alternative: If using unprotected, avoid DMAP; use 1:1 stoichiometry of Carboxyl:Activator.
Racemization
Medium: Activation of the piperidine carboxylic acid can lead to epimerization.
Use Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) instead of HOBt. Maintain low base concentration during activation.
Monitoring
High: Kaiser test is prone to false negatives.
Mandatory: Use the Chloranil or TNBS test for secondary amines.
Strategic Workflow: The "Difficult Coupling" Cycle
The following decision tree outlines the logic for coupling to the sterically hindered secondary amine of the piperidine ring.
Caption: Workflow for acylation of the hindered secondary amine. Note the use of Oxyma in deprotection to suppress aspartimide formation (if relevant) and improve solubility.
Detailed Protocols
Protocol A: Pre-Synthesis & Resin Preparation
For large-scale synthesis (>100g resin), swelling is the single most critical physical parameter to ensure reagent diffusion into the bead core.
Resin Selection: Use ChemMatrix (PEG-based) or low-loading Wang/Rink Amide (<0.4 mmol/g). Polystyrene (PS) resins often collapse during the synthesis of aggregated hydrophobic sequences.
Swelling: Suspend resin in DCM (Dichloromethane) for 1 hour, drain, then wash with DMF (Dimethylformamide) x 3.
Solvent Quality: Use "Amine-free" DMF.[1] Dimethylamine impurities in DMF can cause premature Fmoc removal or capping.
Protocol B: Coupling to the Secondary Amine (The Bottleneck)
This step describes attaching the next amino acid onto the (R)-3-hydroxypiperidine already on the resin.
Reagents:
Activator: Oxyma Pure / DIC (Diisopropylcarbodiimide).
Solvent: NMP (N-Methyl-2-pyrrolidone) is superior to DMF for this specific coupling due to better solvation of the secondary amine salts.
Procedure:
Dissolution: Dissolve the incoming Fmoc-Amino Acid (4.0 eq) and Oxyma Pure (4.0 eq) in minimum NMP.
Activation: Add DIC (4.0 eq). Allow to activate for 2 minutes (pre-activation is crucial for secondary amines).
Reaction: Add the mixture to the resin-bound (R)-3-Hyp.
Conditions:
Standard: Shake at Room Temperature (RT) for 3–4 hours.
Accelerated (Recommended): Microwave or heat to 50°C for 60 minutes . (Note: Do not heat if Cys or His are present to avoid racemization).
Monitoring: Perform the Chloranil Test (See Protocol D).
Protocol C: Coupling the (R)-1-Fmoc-3-Hydroxypiperidine Unit
This step describes coupling the piperidine unit itself to the growing chain.
Scenario 1: Using Fmoc-(R)-3-Hyp(tBu)-OH (Protected)
Recommendation: Highly recommended for scale >10g to prevent esterification.
Method: Standard DIC/Oxyma coupling (3 eq). Reaction is typically fast (30–60 min).
Scenario 2: Using Fmoc-(R)-3-Hyp-OH (Unprotected)
Risk: The free hydroxyl can react with the activated carboxyl of the same molecule (intermolecular) or the next incoming acid.
Method:
Dissolve Fmoc-(R)-3-Hyp-OH (3.0 eq) and HATU (2.9 eq) in DMF.
Add TMP (2,4,6-Trimethylpyridine) or DIEA (6.0 eq).
CRITICAL: Add the activated solution immediately to the resin. Do not pre-activate for >30 seconds to prevent self-esterification.
Avoid: Do not use DMAP. It effectively catalyzes the O-acylation side reaction.
Protocol D: The Chloranil Test (QC for Secondary Amines)
The Kaiser (Ninhydrin) test is ineffective for secondary amines (piperidines/prolines).
Reagent A: 2% Acetaldehyde in DMF.
Reagent B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.
When using the unprotected building block, the hydroxyl group competes with the amine. The diagram below illustrates the pathway to the "Depsipeptide" impurity, which is a common failure mode in large-scale production.
Caption: Mechanism of competitive O-acylation. High base concentration increases the nucleophilicity of the hydroxyl group, favoring the impurity.
Troubleshooting & Optimization Table
Observation
Probable Cause
Corrective Action
Chloranil Test remains Blue
Steric hindrance of the piperidine ring.
Double Couple: Use HATU/HOAt (1:1) with DIEA for the second round. Switch solvent to NMP.
Use Pseudoproline dipeptides before the piperidine coupling. Heat coupling to 60°C.
Extra Mass (+ Amino Acid)
Double hit (insertion) or O-acylation.
If using unprotected Hyp: The OH was acylated, then the amine was acylated. Switch to tBu-protected building block.
Slow Filtration
Resin fragmentation.
Magnetic stirring destroys resin. Use overhead mechanical stirring or nitrogen bubbling for large-scale reactors.
References
Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link
Sigma-Aldrich. (2024). Peptide Resin Loading Protocols and Chloranil Test. Merck/Sigma Technical Library. Link
University of California, Irvine (Nowick Lab). (2020). Standard practices for Fmoc-based solid-phase peptide synthesis.Link
ChemPep. (2024). Side Reactions in Fmoc SPPS: 3-(1-Piperidinyl)alanine Formation and Secondary Amine Coupling.Link
ResearchGate. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. (Discusses unprotected side chain strategies). Link
Disclaimer: This protocol is intended for research and development purposes. Large-scale GMP manufacturing requires further validation studies regarding impurity profiles and solvent residue limits.
Technical Support Center: Troubleshooting Incomplete FMOC Deprotection of (R)-1-FMOC-3-hydroxypiperidine
Welcome to the technical support center for troubleshooting the deprotection of (R)-1-FMOC-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for troubleshooting the deprotection of (R)-1-FMOC-3-hydroxypiperidine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Incomplete removal of the 9-fluorenylmethyloxycarbonyl (FMOC) group from secondary amines, particularly sterically hindered cyclic systems like 3-hydroxypiperidine, is a common yet frustrating obstacle. This document provides in-depth, field-proven insights and actionable protocols to help you overcome these challenges.
Understanding the Challenge: Why is this Deprotection Difficult?
The standard protocol for FMOC deprotection, typically using a 20% solution of piperidine in DMF, is highly effective for primary amines in solid-phase peptide synthesis (SPPS). However, its application to solution-phase synthesis of small molecules like (R)-1-FMOC-3-hydroxypiperidine introduces unique challenges.
The core of the issue lies in steric hindrance . The piperidine ring, being a cyclic secondary amine, presents a more crowded environment around the nitrogen atom compared to a linear primary amine. This steric bulk can impede the approach of the piperidine base, which is necessary to initiate the deprotection mechanism. The hydroxyl group at the 3-position, while not directly involved in the reaction, can influence the conformation of the piperidine ring, potentially exacerbating this steric hindrance.
Furthermore, in solution-phase synthesis, factors such as substrate solubility and the effective concentration of reagents play a more critical role than in SPPS, where the substrate is tethered to a solid support.
Frequently Asked Questions (FAQs)
Q1: What are the tell-tale signs of an incomplete FMOC deprotection?
A1: The most common indicator is a complex mixture of products observed during reaction monitoring (e.g., by TLC or LC-MS). You will typically see:
A spot/peak corresponding to your starting material, (R)-1-FMOC-3-hydroxypiperidine.
A new spot/peak for your desired product, (R)-3-hydroxypiperidine.
Potentially, the formation of byproducts, although less common in this specific reaction compared to peptide synthesis.
Upon work-up and analysis (e.g., by 1H NMR), you will observe the persistence of the characteristic FMOC protons in your isolated material.
Q2: My reaction seems to stall after a certain point. Why is this happening?
A2: Stalling is a classic symptom of difficult deprotections. This could be due to an equilibrium being reached where the rate of deprotection significantly slows down. The initial deprotection might occur on more accessible molecules, but as the reaction progresses, the remaining hindered molecules react much more slowly. Another possibility is the degradation of the piperidine solution, especially if it's old or has been exposed to air.
Q3: Can the hydroxyl group in my molecule interfere with the reaction?
A3: The hydroxyl group is unlikely to directly participate in the base-mediated deprotection mechanism. However, it can influence the molecule's overall polarity and solubility. In some cases, it might engage in intramolecular hydrogen bonding, which could affect the conformation of the piperidine ring and, consequently, the accessibility of the nitrogen to the deprotecting base.
Q4: Are there alternatives to piperidine that are more effective for hindered amines?
A4: Yes, several alternative bases have been shown to be more effective in cases of steric hindrance. These include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), diethylamine (DEA), and in some specific cases, pyrrolidine. These alternatives are discussed in detail in the troubleshooting section.
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting incomplete FMOC deprotection of (R)-1-FMOC-3-hydroxypiperidine.
Diagram: Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting incomplete FMOC deprotection.
Step 1: Re-evaluation of Standard Protocol Parameters
Before resorting to more drastic measures, it is crucial to ensure that the standard protocol is being executed optimally.
Reagent Quality: Piperidine can degrade over time through oxidation. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere (e.g., argon or nitrogen). The solvent, typically DMF, should be anhydrous and of high purity, as water can interfere with the basicity of the system.
Reaction Time: For sterically hindered substrates, the standard 1-2 hour reaction time may be insufficient. Extend the reaction time to 4, 8, or even 24 hours, monitoring the progress periodically by TLC or LC-MS.
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Try running the reaction at a moderately elevated temperature, for example, 40-50 °C.
Concentration: A higher concentration of piperidine may be required. You can increase the concentration from the standard 20% up to 50% in DMF.
Parameter
Standard Condition
Recommended Modification for Hindered Substrate
Piperidine Conc.
20% (v/v) in DMF
30-50% (v/v) in DMF
Reaction Time
1-2 hours
4-24 hours (with monitoring)
Temperature
Room Temperature
40-50 °C
Step 2: Exploring Alternative Bases and Solvent Systems
If optimizing the standard protocol fails, the next logical step is to change the deprotection agent or the solvent.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, sterically hindered base that is often more effective than piperidine for removing FMOC groups from secondary amines. A common starting point is to use a solution of 2-10% DBU in DMF. It is important to note that DBU is a very strong base and may not be suitable if other base-labile functional groups are present in your molecule.
Diethylamine (DEA): DEA is a less sterically hindered secondary amine than piperidine and can sometimes be more effective.[1] It is generally used at higher concentrations, for example, a 50% solution in DMF or DCM. Reaction times with DEA are typically longer than with piperidine.[1]
Pyrrolidine: As a five-membered ring, pyrrolidine is less sterically bulky than piperidine and has been shown to be an effective alternative for FMOC removal.[2]
Solvent Effects: The choice of solvent can significantly impact the reaction rate. While DMF is the standard, N-Methyl-2-pyrrolidone (NMP) is more polar and can sometimes improve reaction efficiency, particularly if solubility is an issue.[2] In some cases, a less polar solvent like dichloromethane (DCM) might be effective, especially when using DEA.
Base
Typical Concentration
Solvent
Key Considerations
DBU
2-10%
DMF
Very strong base, may cause side reactions.
Diethylamine (DEA)
50%
DMF or DCM
Longer reaction times may be needed.
Pyrrolidine
20%
DMF
Less sterically hindered than piperidine.
Experimental Protocols
Protocol 1: Standard FMOC Deprotection of (R)-1-FMOC-3-hydroxypiperidine
Dissolve (R)-1-FMOC-3-hydroxypiperidine (1 equivalent) in anhydrous DMF.
Add piperidine to achieve a 20% (v/v) solution.
Stir the reaction mixture at room temperature.
Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water or brine to remove the DMF and piperidine-fulvene adduct.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Monitoring the Deprotection by TLC
Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes).
On a TLC plate, spot the starting material (a solution of (R)-1-FMOC-3-hydroxypiperidine), a co-spot (starting material and reaction mixture), and the reaction mixture.
Develop the TLC plate and visualize under UV light (the FMOC group is UV active) and then by staining (e.g., with ninhydrin, which will stain the deprotected amine).
Complete deprotection is indicated by the disappearance of the starting material spot and the appearance of a new, more polar spot for the product, which should be ninhydrin-positive.
Dissolve (R)-1-FMOC-3-hydroxypiperidine (1 equivalent) in anhydrous DMF.
Add DBU to achieve a 5% (v/v) solution.
Stir the reaction mixture at room temperature.
Monitor the reaction progress carefully by TLC or LC-MS.
Work-up is similar to the standard protocol, with thorough aqueous washes to remove the DBU.
Mechanistic Insight: The FMOC Deprotection Pathway
The removal of the FMOC group is a base-catalyzed elimination reaction (E1cB mechanism).
Caption: The E1cB mechanism of FMOC deprotection.
Proton Abstraction: A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl group.[3]
Formation of a Carbanion Intermediate: This results in the formation of a resonance-stabilized carbanion.
β-Elimination: The carbanion undergoes a β-elimination, cleaving the C-O bond and releasing the free amine and dibenzofulvene.
Dibenzofulvene Scavenging: Dibenzofulvene is a reactive electrophile and is trapped by a second molecule of piperidine to form a stable adduct, which is then removed during the work-up.[4]
Final Recommendations
For the specific case of (R)-1-FMOC-3-hydroxypiperidine, a systematic approach is key. Start by optimizing the standard piperidine protocol by extending the reaction time and moderately increasing the temperature. If this fails, move to a stronger or less hindered base like DBU or pyrrolidine. Throughout the process, diligent monitoring by TLC or LC-MS is your most valuable tool for making informed decisions about how to proceed.
References
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
Fields, G. B. (1997). Methods for removing the Fmoc group. In Methods in enzymology (Vol. 289, pp. 104-123). Academic Press.
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
Atherton, E., & Sheppard, R. C. (1989). Solid phase peptide synthesis: a practical approach. IRL press.
D'Hondt, M., Bracke, N., Taevernier, L., Gevaert, B., Verbeke, F., Wynendaele, E., & De Spiegeleer, B. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2–30.
Hachmann, J., & Lebl, M. (2006). Pyrrolidine as a potent reagent for the removal of the Fmoc protecting group in solid-phase peptide synthesis. Journal of peptide science: an official publication of the European Peptide Society, 12(12), 757–760.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
Luksic, M., Mase, J., & Kikelj, D. (2010). DBU as an Nα-deprotecting reagent for the fluorenylmethoxycarbonyl group in solid-phase peptide synthesis. Journal of peptide science: an official publication of the European Peptide Society, 16(5), 226–230.
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
Optimizing coupling conditions for (R)-1-FMOC-3-hydroxypiperidine
Technical Support Center: (R)-1-FMOC-3-hydroxypiperidine Optimization, Troubleshooting, and Advanced Protocols[1] Executive Summary: The Dual-Reactivity Challenge Welcome to the technical guide for (R)-1-FMOC-3-hydroxypi...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: (R)-1-FMOC-3-hydroxypiperidine
Optimization, Troubleshooting, and Advanced Protocols[1]
Executive Summary: The Dual-Reactivity Challenge
Welcome to the technical guide for (R)-1-FMOC-3-hydroxypiperidine . As a bifunctional building block containing a secondary amine (protected by Fmoc) and a secondary alcohol (free), this molecule presents unique chemoselectivity challenges.
The Core Dilemma:
While the Fmoc group protects the amine, the secondary hydroxyl group at position 3 is sterically hindered and prone to racemization (via elimination-addition mechanisms) or stereochemical inversion (via Mitsunobu protocols).
This guide focuses on the most technically demanding operation: Functionalizing the Hydroxyl Group (O-Acylation/Etherification) without compromising the Fmoc protection or stereochemical integrity.
Part 1: Decision Logic & Strategy
Before beginning, select your pathway based on the desired stereochemistry of the final product.
Caption: Strategic decision tree for coupling secondary alcohols. Note that Mitsunobu conditions inherently invert the chiral center.
Part 2: O-Acylation (Esterification) – Retention of Configuration
This protocol couples the 3-hydroxyl group to a carboxylic acid while retaining the (R)-configuration.[1][2]
The Risk: The standard Steglich catalyst, DMAP (4-Dimethylaminopyridine) , is basic. If used in excess (>0.5 eq) or for prolonged periods, it can cleave the Fmoc group (slow degradation) or cause racemization.
Catalyst: DMAP (0.1 eq) OR N-Methylimidazole (NMI) (0.5 eq) – NMI is milder on Fmoc.[1]
Solvent: Anhydrous DCM or DMF (if solubility is poor).[1]
Step-by-Step Workflow:
Dissolution: Dissolve the carboxylic acid and (R)-1-FMOC-3-hydroxypiperidine in anhydrous DCM (0.1 M concentration).
Activation: Cool the solution to 0°C under nitrogen.
Catalyst Addition: Add DMAP (0.1 eq). Do not exceed this amount.
Coupling: Add EDC.HCl (1.5 eq) in one portion.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC/LCMS.[1]
Checkpoint: If the reaction is sluggish after 4 hours, add 0.5 eq of N-Methylimidazole (NMI) instead of more DMAP.
Workup: Wash with 5% citric acid (to remove EDC urea/DMAP), followed by sat. NaHCO3 and brine.[1]
Why this works: Keeping the temperature low and DMAP concentration minimal prevents the basicity of the catalyst from deprotonating the Fmoc-H (fluorenyl proton), which is the trigger for Fmoc removal.
Part 3: The Mitsunobu Reaction – Inversion of Configuration
Use this protocol if you intend to invert the stereocenter (converting the (R)-alcohol to an (S)-ester or ether) or if the steric hindrance of the secondary alcohol prevents standard esterification.
The Mechanism: The Mitsunobu reaction activates the oxygen of the alcohol, turning it into a leaving group. The nucleophile (carboxylate) then attacks from the backside, causing Walden Inversion.
Addition: Add DIAD dropwise over 15–20 minutes. Exotherm warning.
Reaction: Stir at 0°C for 1 hour, then room temperature overnight.
Purification: The major byproduct is triphenylphosphine oxide (
). Use a silica column gradient (Hexane/EtOAc) to separate.[1]
Technical Note: The Fmoc group is generally stable under Mitsunobu conditions (neutral/mildly acidic), but ensure the nucleophile (acid) pKa is < 11 for the reaction to proceed.
Part 4: Troubleshooting & FAQs
Q1: My Fmoc group is falling off during esterification. Why?
A: This is likely due to DMAP toxicity .[1] DMAP acts as a base.[1] In high concentrations, it removes the acidic proton on the fluorenyl ring of the Fmoc group, initiating the elimination mechanism (E1cB) that releases dibenzofulvene.
Fix: Reduce DMAP to 0.05–0.1 eq. Alternatively, use DMAP·HCl (salt form) or N-methylimidazole (NMI) , which are less likely to trigger Fmoc cleavage.[1]
Q2: The coupling yield is low (<30%). Is it steric hindrance?
A: Yes. The 3-position on a piperidine ring is sterically crowded, especially with the bulky Fmoc group on the nitrogen.
Fix 1 (Solvent): Switch from DCM to a DCM/DMF (4:1) mixture to improve solvation and reaction kinetics.[1]
Fix 2 (Reagent): Switch from EDC/DCC to DIC/Oxyma Pure . Oxyma is a potent additive that creates a highly reactive ester with lower steric bulk than the OBt ester formed by HOBt.
Q3: Can I load this molecule onto 2-Chlorotrityl Chloride (2-CTC) resin?
A: Yes, this is the preferred method for solid-phase synthesis.[1]
Protocol: Dissolve (R)-1-FMOC-3-hydroxypiperidine (1.2 eq relative to resin loading) in DCM with DIPEA (4 eq). Add to dry 2-CTC resin.[1] The resin reacts with the hydroxyl group (via
mechanism) to form an ether linkage (if unhindered) or, more commonly, you must attach a linker (like succinic anhydride) to the alcohol in solution first, creating a hemisuccinate, which is then coupled to the resin as a carboxylic acid.
Recommendation: React the alcohol with succinic anhydride in solution to form Fmoc-3-hydroxypiperidine-O-succinate , then load this acid onto the resin.[1] Direct loading of secondary alcohols to 2-CTC is notoriously difficult and low-yielding.[1]
Steglich Esterification & DMAP Sensitivity: Neises, B., & Steglich, W. (1978).[6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews, 109(6), 2551–2651.
Fmoc Stability in Peptide Synthesis: Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Coupling Reagents (Oxyma): Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis.[1] Chemistry – A European Journal, 15(37), 9394–9403.
Preventing racemization of (R)-1-FMOC-3-hydroxypiperidine during synthesis
The following technical guide is structured as a specialized support resource for researchers working with (R)-1-FMOC-3-hydroxypiperidine. It prioritizes mechanistic understanding, actionable protocols, and rigorous anal...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support resource for researchers working with (R)-1-FMOC-3-hydroxypiperidine. It prioritizes mechanistic understanding, actionable protocols, and rigorous analytical verification.
Preserving Chirality & Structural Integrity During Synthesis
Executive Summary: The Racemization Risk Profile
(R)-1-FMOC-3-hydroxypiperidine contains a single chiral center at the C3 position. Unlike
-amino acids where the chiral center is directly adjacent to the carbonyl (and thus prone to oxazolone-mediated racemization), the C3 stereocenter in piperidine is to the nitrogen.
Primary Racemization Risks:
Oxidative Dehydrogenation: Inadvertent oxidation to the ketone (3-piperidone) destroys chirality. Subsequent reduction yields a racemate.
Elimination-Addition (E1cB): Under strong basic conditions or high temperatures, the hydroxyl group can eliminate to form the enamine/alkene, particularly if the nitrogen is acylated (FMOC) which increases the acidity of the
-protons (C2 position).
Inversion via Activation: Activation of the C3-hydroxyl (e.g., Mitsunobu, Mesylation) typically proceeds via
inversion. Incomplete inversion or competing elimination leads to erosion of enantiomeric excess (ee).
Validated Synthesis & Protection Protocol
To synthesize (R)-1-FMOC-3-hydroxypiperidine from (R)-3-hydroxypiperidine hydrochloride without racemization, strict temperature and pH control is required to prevent O-acylation and subsequent migration/elimination.
Protocol: Low-Temperature FMOC Protection
Parameter
Specification
Scientific Rationale
Starting Material
(R)-3-Hydroxypiperidine HCl
Use salt form for better stability. Verify initial ee >99%.
Solvent System
1:1 Dioxane : Water
Homogeneous phase ensures consistent kinetics; water solvates the salt.
Base
NaHCO₃ (2.5 eq)
CRITICAL: Strong bases (NaOH, TEA) promote O-FMOC formation and elimination.
Reagent
FMOC-OSu (1.05 eq)
FMOC-Chloride is too reactive and acidic (generates HCl), risking racemization.
Temperature
0°C to +4°C
Suppresses kinetic elimination byproducts.
Step-by-Step Workflow:
Dissolution: Dissolve (R)-3-hydroxypiperidine HCl (10 mmol) in water (25 mL).
Basification: Add NaHCO₃ (25 mmol) slowly at 0°C. Stir for 15 min.
Addition: Add solution of FMOC-OSu (10.5 mmol) in Dioxane (25 mL) dropwise over 30 mins at 0°C.
Reaction: Stir at 0°C for 4 hours, then allow to warm to 20°C over 2 hours.
Quench: Dilute with water, acidify carefully to pH 4-5 with 1M KHSO₄ (prevents emulsion), and extract with Ethyl Acetate.
Purification: Recrystallize from Hexane/EtOAc. Avoid silica chromatography if possible as acidic silica can induce elimination.
Downstream Chemistry: The "Danger Zone"
Most users encounter "racemization" not during synthesis, but during subsequent functionalization of the hydroxyl group.
Mechanism: Mitsunobu Inversion vs. Elimination
When converting the (R)-hydroxyl to an (S)-amine or ether via Mitsunobu, two competing pathways exist.
Caption: Competing pathways during hydroxyl activation. E2 elimination destroys the stereocenter.
Troubleshooting Guide for Downstream Reactions:
Observation
Root Cause
Corrective Action
Low Yield + Alkene
E2 Elimination dominates.
Switch solvent to Toluene (reduces polarity/elimination). Lower temp to -20°C.
Retention of Config.
Double inversion or Neighboring Group Participation.
Ensure FMOC is stable; carbamates can sometimes participate. Use ADDP/PBu₃ for harder nucleophiles.
Note: DEA is required to sharpen the peak of the basic piperidine, but ensure it does not cleave FMOC during the run. Keep run times short (<15 min) and column temp low (20°C).
Flow Rate: 1.0 mL/min
Detection: UV @ 254 nm (FMOC absorption)
Expected Elution: (S)-isomer typically elutes before (R)-isomer (verify with racemate standard).
FAQ: Troubleshooting & Expert Insights
Q1: I observed a drop in ee from 99% to 92% after leaving the FMOC-protected product in DMF overnight. Why?A: DMF often contains trace dimethylamine (a secondary amine) from decomposition. Secondary amines cleave FMOC.[1][4] While this is a deprotection, partial deprotection/re-reaction or basic impurities can promote slow epimerization via enolization if any ketone is present. Always use fresh, high-grade DMF or store the solid product dry at -20°C.
Q2: Can I use KOH instead of NaHCO₃ to speed up the protection?A:Absolutely not. Strong hydroxide bases promote two side reactions:
Hydrolysis of FMOC-Cl/OSu (wasting reagent).
Elimination of the 3-hydroxyl group to form the enamine. Once the alkene forms, chirality is lost forever. Stick to mild inorganic bases (NaHCO₃ or Na₂CO₃).
Q3: My Mitsunobu reaction failed, and I recovered starting material with lower ee. What happened?A: This suggests a "aborted" reaction where the activated intermediate formed but eliminated or hydrolyzed back. The hydrolysis of the activated phosphonium intermediate can sometimes proceed with partial scrambling (SN1-like character) if the solvent is too polar. Use anhydrous THF/Toluene and ensure reagents are dry.
Side reactions associated with (R)-1-FMOC-3-hydroxypiperidine in SPPS
The following guide serves as a specialized Technical Support Center resource for researchers utilizing (R)-1-Fmoc-3-hydroxypiperidine in Solid-Phase Peptide Synthesis (SPPS). Ticket ID: SPPS-3HP-SUPPORT Assigned Special...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center resource for researchers utilizing (R)-1-Fmoc-3-hydroxypiperidine in Solid-Phase Peptide Synthesis (SPPS).
(R)-1-Fmoc-3-hydroxypiperidine presents a unique "dual-threat" in SPPS: it combines the steric hindrance of a secondary amine (similar to Proline) with the nucleophilic side-chain reactivity of a secondary alcohol (similar to Threonine).
Users most frequently encounter two distinct failure modes:
Mass Shift (+AA): O-acylation of the unprotected hydroxyl group (branched peptides).
Deletion Sequences (-AA): Incomplete coupling due to the steric bulk of the piperidine ring.
Part 1: Critical Troubleshooting (Q&A)
Issue 1: The "Double Addition" Anomaly
User Question: “I am seeing a mass shift corresponding to two additions of my next amino acid, or a complex mixture of products. Is my resin loading too high?”
Technical Diagnosis:
This is likely O-acylation . The 3-hydroxyl group on the piperidine ring is nucleophilic. When you attempt to couple the next amino acid to the N-terminus (the piperidine nitrogen), the reaction is slow because the nitrogen is a sterically hindered secondary amine.
Because the N-acylation is sluggish, the activated amino acid has time to react with the unprotected 3-hydroxyl group instead, forming an ester bond. If the reaction runs long enough, you may get acylation at both the Nitrogen and the Oxygen.
The Mechanism:
The competition between the desired Amide bond formation and the undesired Ester formation is governed by kinetics.
Figure 1: Kinetic competition between N-acylation (desired) and O-acylation (undesired) on the 3-hydroxypiperidine scaffold.
Corrective Action:
Use O-Protected Building Blocks: If commercially available, use Fmoc-(R)-3-(tBu-hydroxy)-piperidine. The tert-butyl group prevents O-acylation.
If Unprotected: You must accelerate the N-coupling to outcompete the O-coupling.
Do NOT use DMAP: Dimethylaminopyridine catalyzes ester formation (O-acylation). Avoid it entirely in this step.
Use HATU/HOAt: These generate more reactive active esters than HBTU/HOBt, favoring the amide bond formation.
Issue 2: Incomplete Coupling (Deletion Sequences)
User Question: “My LC-MS shows a significant peak corresponding to the sequence before the piperidine coupling. The Kaiser test is ambiguous.”
Technical Diagnosis:
The piperidine nitrogen is a secondary amine constrained in a ring. It is significantly less nucleophilic than a standard primary amine (like Alanine) due to steric crowding. Standard coupling protocols (e.g., 30 min with HBTU) often fail, resulting in deletion sequences.
Corrective Action:
Switch to PyBOP or COMU: These reagents are superior for difficult secondary amine couplings [1].
Double Coupling: Perform the coupling twice.
Round 1: 45 minutes with 4 eq. AA / HATU / DIPEA.
Round 2: 45 minutes with fresh reagents.
The Chloranil Test: Do not use the Kaiser (Ninhydrin) test. It detects primary amines.[1][2] For secondary amines (like piperidine or proline), use the Chloranil Test or Isatin Test , which turn blue in the presence of secondary amines [2].
Part 2: Optimized Experimental Protocol
This protocol is designed to couple an amino acid to the N-terminus of resin-bound (R)-3-hydroxypiperidine while minimizing O-acylation.
Essential for secondary amines to ensure >99% conversion.
6. Monitor
Perform Chloranil Test .
Blue beads = Incomplete. Colorless = Complete.
7. Capping
(Optional) Acetylate with Ac2O/DIPEA.
Terminates unreacted chains to simplify purification.
Part 3: Advanced Troubleshooting Logic
Use this decision tree to diagnose post-cleavage LC-MS data.
Figure 2: Diagnostic workflow for interpreting Mass Spectrometry data involving 3-hydroxypiperidine derivatives.
Part 4: Stereochemical Integrity (Racemization)
Risk Factor: Moderate.
While the piperidine ring is relatively rigid, the C3 chiral center (alpha to the hydroxyl, beta to the nitrogen) is stable under standard Fmoc protocols. However, base-mediated racemization can occur if the synthesis involves high temperatures (>50°C) or strong bases (like DBU) for prolonged periods [3].
Prevention:
Avoid microwave coupling at temperatures >50°C for this specific residue.
Use collidine (TMP) instead of DIPEA if racemization is observed, as it is a weaker, more sterically hindered base that minimizes proton abstraction [4].
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research, 8(4), 236–237.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Di Fenza, A., et al. (2009). Racemization studies on the coupling of Fmoc-His(Trt)-OH.[7] Journal of Peptide Science, 15, 76.
Integrating (R)-1-FMOC-3-hydroxypiperidine into a peptide sequence presents a dual-threat challenge to Solid-Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this building block introduces:
Steric Hindrance (The "Proline Effect"): As a cyclic secondary amine, the N-terminus is sterically crowded, reducing the kinetics of the subsequent acylation step by orders of magnitude.
Aggregation Potential: The 3-hydroxyl group (if unprotected or minimally protected) and the rigid ring structure promote inter-chain hydrogen bonding (beta-sheet formation), leading to "gelation" of the resin and synthesis collapse.
This guide provides a self-validating workflow to overcome these barriers, moving beyond standard protocols to high-energy, chaotropic methodologies.
Module 1: The Critical Junction (Coupling to the Secondary Amine)
The most common failure point is not coupling the piperidine unit itself, but coupling the next amino acid onto the piperidine's secondary amine. Standard Kaiser tests will fail you here.
Diagnostic Protocol: The Chloranil Test
Do not use the Kaiser (Ninhydrin) test. It relies on primary amines and will yield false negatives (clear/yellow) even when the secondary amine is completely uncoupled.
Reagent: 2% Acetaldehyde and 2% p-Chloranil in DMF.
Procedure:
Wash a small resin sample with DCM/DMF.
Add 2-3 drops of Acetaldehyde solution and 2-3 drops of Chloranil solution.
Wait 5 minutes at room temperature.
Interpretation:
Dark Blue/Green: Positive (Secondary amine present = Coupling incomplete).
Colorless/Yellow: Negative (Coupling complete).
High-Efficiency Coupling Protocol
For the amino acid immediately following the (R)-1-FMOC-3-hydroxypiperidine:
Reagent Selection: Abandon DIC/HOBt. Use HATU or PyBOP with HOAt. The 7-aza-benzotriazole (in HATU) is critical for accelerating reactions at hindered centers.
Base: Use TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine). TMP is weaker but less likely to cause racemization during slow couplings.
Double Coupling: This is mandatory.
Cycle 1: 3 eq AA / 2.9 eq HATU / 6 eq DIEA in DMF (2 hours).
Cycle 2: 3 eq AA / 2.9 eq PyBOP / 6 eq DIEA in NMP (Overnight or 4 hours at 50°C).
Module 2: Solvation & Disaggregation Strategies
If the resin beads appear "clumped" or do not swell significantly in DCM, you are facing aggregation. The piperidine ring rigidity exacerbates beta-sheet stacking.
The "Magic Mixture" & Chaotropic Wash
Standard DMF is often insufficient. Disrupt hydrogen networks using chaotropic salts.
Protocol: The LiCl Wash
Before the coupling step, wash the resin to disrupt pre-formed aggregates:[1]
Wash: 0.8M LiCl in NMP (3 x 2 minutes).
Wash: NMP (2 x 1 minute) to remove bulk salt (trace LiCl aids coupling).
Coupling: Perform the coupling reaction in NMP or a solvent cocktail.
Solvent Performance Table
Solvent System
Polarity
Aggregation Disruption
Recommended Use
DMF
High
Moderate
Standard synthesis (non-problematic regions).
NMP
High
High
Preferred solvent for piperidine sequences.
DMSO / NMP (1:4)
Very High
Very High
"Nuclear option" for sequences >20 AA with aggregation.
"Magic Mixture"
Variable
Extreme
DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate. Use for "dead" syntheses.
Visual Workflow: Disaggregation Strategy
Figure 1: Decision tree for distinguishing between steric hindrance and aggregation, with corresponding remediation steps.
Module 3: Side Reaction Management
Risk: O-Acylation (If 3-OH is unprotected)
If your (R)-1-FMOC-3-hydroxypiperidine building block has a free hydroxyl group, it acts as a nucleophile. During the next coupling, the incoming amino acid may esterify onto the oxygen (O-acylation) rather than the nitrogen.
Prevention: Use (R)-1-FMOC-3-(tBu)-hydroxypiperidine whenever possible.
Remediation (O-N Acyl Shift): If O-acylation occurs, the ester can sometimes be shifted to the amide (N-acylation) by treating the resin with dilute base (e.g., 10% piperidine in DMF) for short bursts, though this risks Fmoc removal.
Best Practice: Assume the OH will react. If you must use the free OH form, employ the "O-Acyl Isopeptide" strategy : Intentionally couple to the OH, then trigger the O-N shift post-synthesis (pH dependent). However, for standard synthesis, always use the O-protected building block.
Risk: Racemization
Extended coupling times at high temperatures (required for hindered amines) increase the risk of racemizing the incoming amino acid (especially Cys and His).
Control: When coupling Cys or His onto the piperidine ring, limit temperature to room temperature and use Collidine instead of DIEA to maintain a lower pH during activation.
Frequently Asked Questions (FAQ)
Q: Why does the Kaiser test show "negative" (yellow) even though my mass spec shows a deletion of the amino acid after the piperidine?A: The Kaiser test detects primary amines. The 3-hydroxypiperidine terminus is a secondary amine.[2] You are getting a false negative. You must use the Chloranil Test or Isatin Test to visualize free secondary amines.[2][3][4]
Q: Can I use microwave synthesis for this sequence?A: Yes, microwave energy is highly effective for overcoming the steric barrier of the piperidine ring.
Protocol: Couple at 75°C for 5 minutes (using HATU).
Warning: Do not exceed 75°C if Cys/His are present. If using the free-OH version, microwave energy increases the rate of O-acylation side reactions.
Q: My crude peptide shows a mass +51 Da shift. What is this?A: This is likely a 3-(1-piperidinyl)alanine adduct.[5] If you have a C-terminal Cysteine, base-catalyzed elimination can form dehydroalanine, which then traps piperidine (from the deprotection step).[5]
Fix: Use 2-Chlorotrityl Chloride resin (steric bulk protects the C-term) or reduce deprotection time/concentration (e.g., 20% piperidine for 3 + 7 mins instead of 5 + 15).
Experimental Workflow Diagram
Figure 2: Optimized SPPS cycle for coupling to (R)-1-FMOC-3-hydroxypiperidine, highlighting the insertion of the LiCl wash step.
References
BenchChem. (2025).[2][6][7][8] Chloranil Test Protocol for Secondary Amines. Retrieved from
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from
AAPPTec. (n.d.). Monitoring of Peptide Coupling: The Chloranil Test vs Kaiser Test. Retrieved from
National Institutes of Health (NIH). (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach (Monitoring with Chloranil). Retrieved from
ResearchGate. (2025). Procedures to Improve Difficult Couplings in SPPS. Retrieved from
Technical Support Center: FMOC Removal from (R)-1-FMOC-3-hydroxypiperidine
[1][2] Ticket ID: FMOC-DEP-003 Status: Active Subject: Alternative Reagents & Workup Protocols for Water-Soluble Amines[1][2] Executive Summary You are likely accessing this guide because standard piperidine deprotection...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Ticket ID: FMOC-DEP-003
Status: Active
Subject: Alternative Reagents & Workup Protocols for Water-Soluble Amines[1][2]
Executive Summary
You are likely accessing this guide because standard piperidine deprotection has introduced purification bottlenecks.[1][2] While piperidine is the gold standard for solid-phase peptide synthesis (SPPS), it poses significant challenges in solution-phase synthesis of small polar molecules like (R)-3-hydroxypiperidine .[1][2]
The Core Problem:
Regulatory/Safety: Piperidine is a controlled precursor in many jurisdictions.[1][2]
Purification: The byproduct (dibenzofulvene-piperidine adduct) is difficult to separate from your product, (R)-3-hydroxypiperidine , which is highly water-soluble (
, LogP ~ -0.3).[1][2] Standard aqueous extractions often fail because the product remains in the aqueous phase along with amine-based impurities.[1][2]
This guide provides three validated protocols designed specifically to address the solubility profile of your substrate.
Module 1: The Volatile Base Method (Diethylamine)
Recommended for: High purity requirements without chromatography.
This is the most robust method for your specific substrate.[2] By using a volatile base, you remove the deprotection reagent via evaporation, leaving only the fulvene byproducts to be removed via a specific acid-wash extraction.
The Protocol
Dissolution: Dissolve (R)-1-FMOC-3-hydroxypiperidine in DCM (Dichloromethane) or THF (10 mL/mmol). Avoid DMF if possible, as it is hard to remove without aqueous washing (which risks product loss).[2]
Reagent Addition: Add Diethylamine (DEA) to a final concentration of 20–50% (v/v).
Note: DEA is slower than piperidine.[1][2] Allow reaction to proceed for 2–4 hours at room temperature.
Monitoring: Monitor via TLC or LCMS. Look for the disappearance of the starting material (
).
Workup (The Critical Step):
Evaporation: Concentrate the reaction mixture to dryness under reduced pressure. This removes the excess DEA and solvent.
Acidification: Redissolve the residue in 1N HCl (aq) . The product converts to the hydrochloride salt and dissolves in water. The dibenzofulvene (DBF) byproducts remain organic or precipitate.[2][3]
Wash: Wash the acidic aqueous layer 3x with Diethyl Ether or Hexanes .[2]
Chemistry: The neutral DBF and polymerized fulvene partition into the ether. The charged product stays in the water.
Isolation: Lyophilize the aqueous layer to obtain (R)-3-hydroxypiperidine[1][2]·HCl as a clean solid.[1][2]
Why this works (Causality)
The 3-hydroxyl group on your piperidine ring makes the free amine highly polar.[2] If you used a non-volatile base (like DBU), you would have two water-soluble amines (product + DBU) at the end, making separation nearly impossible without column chromatography. DEA evaporates, solving this problem.
Module 2: The Non-Nucleophilic Method (DBU + Thiol)
Recommended for: Speed (Reaction < 10 mins) and when Chromatography is acceptable.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) drives the E1cb elimination mechanism much faster than secondary amines.[1][2] However, DBU does not scavenge the reactive dibenzofulvene (DBF) intermediate.[4] You must add a scavenger, or the DBF will re-react with your product.
The Protocol
Cocktail Prep: Prepare a solution of 2% DBU and 5% 1-Octanethiol in DMF or THF.
Reaction: Add to substrate. Reaction is usually complete in 5–10 minutes .[1][2]
Scavenging: The thiol traps the DBF instantly to form a lipophilic adduct.[2]
Q: I see a white precipitate forming during the reaction. Is this my product?
A: Likely not. In solution phase, the dibenzofulvene-amine adduct often precipitates as a white solid, especially in non-polar solvents.
Action: Filter the solid. Analyze the filtrate. Your product, (R)-3-hydroxypiperidine, is likely in the solution (unless you are using a very non-polar solvent like Hexane, where the product might also crash out).
Q: Can I use solid-supported reagents (e.g., Polymer-bound Piperazine)?
A:Yes, this is an excellent alternative if cost allows.[1][2]
Protocol: Use UltraPure Piperazine resin (3–5 equiv).[2] Shake for 2 hours.
Benefit: The DBF byproduct remains trapped on the resin.
Isolation: Simply filter the resin.[2] The filtrate contains your free amine product.[2] This is the cleanest method but the most expensive.
Q: My yield is low after aqueous workup. Where did it go?
A: (R)-3-hydroxypiperidine is a small, polar amine.[1][2] If you performed a standard basic extraction (pH > 10) and washed with organic solvent, your product likely stayed in the water phase but was discarded, or it partitioned partially into the organic phase and was lost during washing.
Fix: Use the Acidic Workup described in Module 1. Do not basify and extract unless you use a continuous extractor or a specific solvent like n-Butanol (which smells terrible and is hard to evaporate).[1][2] Lyophilization of the HCl salt is the safest route.
Q: Why not use Morpholine?
A: Morpholine is a valid alternative (pKa ~8.3), but it is significantly slower than Piperidine (pKa ~11.1) and DEA.[2] For a simple FMOC removal without sensitive side-groups (like glycosylations), Morpholine offers no advantage over DEA and is harder to remove via evaporation.[2]
References
Fields, G. B. (1994).[2] Methods for removing the Fmoc group. In Methods in Enzymology (Vol. 289, pp. 266-298).[1][2] Academic Press.[1][2]
Wade, J. D., et al. (2000).[2][5] Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine. Letters in Peptide Science, 7(2), 107-112.
Luna, O., et al. (2016).[2] Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection.[2][5][6][7] RSC Advances, 6, 104417-104425.[1]
PubChem. (2024).[2] Compound Summary for (R)-3-Hydroxypiperidine. National Library of Medicine.[1][2] [2]
Impact of solvent choice on (R)-1-FMOC-3-hydroxypiperidine reactions
Welcome to the technical support center for (R)-1-FMOC-3-hydroxypiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (R)-1-FMOC-3-hydroxypiperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile chiral building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The choice of solvent is frequently the most critical, yet underestimated, parameter influencing reaction success. This guide will dissect that variable in detail.
Section 1: The Central Role of the Solvent: A Mechanistic Overview
Before diving into specific troubleshooting scenarios, it's crucial to understand why solvent choice is paramount when working with (R)-1-FMOC-3-hydroxypiperidine. The molecule possesses three distinct chemical features, each with its own solvation demands:
The FMOC Group: A large, nonpolar, and base-labile protecting group. Its removal is a core transformation.
The Piperidine Nitrogen: A secondary amine, but protected. Upon FMOC removal, it becomes a basic and nucleophilic secondary amine.
The 3-Hydroxyl Group: A secondary alcohol, capable of acting as a nucleophile and participating in hydrogen bonding. Its position on the piperidine ring introduces moderate steric hindrance.
The ideal solvent must not only dissolve the starting material but also facilitate the desired reaction pathway while suppressing potential side reactions. Solvent properties such as polarity, dielectric constant, and hydrogen bonding capability directly influence reaction rates and outcomes.[1][2]
Caption: Solvent selection workflow for (R)-1-FMOC-3-hydroxypiperidine reactions.
Section 2: Troubleshooting Guide for FMOC-Deprotection
The removal of the FMOC group is typically achieved via a base-mediated β-elimination mechanism, most commonly using a secondary amine like piperidine.[3] The solvent plays a critical role in this process.
Q1: My FMOC deprotection is slow or incomplete, even with a standard 20% piperidine solution. What are the likely solvent-related causes?
A1: This is a common issue often rooted in poor solvation or aggregation.
Causality: The FMOC group itself can promote inter-chain aggregation, especially in solid-phase synthesis, effectively hiding the cleavage site from the piperidine base.[3] The solvent's primary job is to swell the resin (if applicable) and solvate the peptide chain to ensure accessibility.[4]
Troubleshooting Steps:
Switch to a Stronger Solvating Agent: N,N-Dimethylformamide (DMF) is the standard, but N-Methyl-2-pyrrolidone (NMP) is a more powerful polar aprotic solvent that can disrupt aggregation more effectively and often improves reaction rates.[5]
Consider Solvent Mixtures: For particularly stubborn cases, mixtures containing DMSO have been used to break up secondary structures, though this is less common for simple deprotections.
Verify Solubility in Solution-Phase: If you are not on solid support, ensure your substrate is fully dissolved. If it is not, a more polar solvent like NMP or DMA may be required instead of DMF or DCM.[4] Deprotection reactions in DCM are known to be slower than in DMF or ACN.[6]
Q2: I'm observing a significant amount of a white precipitate and my final product yield is low after work-up. How is this related to the solvent?
A2: The precipitate is likely the dibenzofulvene (DBF)-piperidine adduct. While its formation is expected, poor solubility can complicate purification and trap the product.
Causality: The FMOC deprotection releases DBF, a reactive electrophile. The secondary amine base (e.g., piperidine) is intended to act as a scavenger, trapping DBF to form a stable adduct.[3][5] Polar aprotic solvents like DMF are effective because they facilitate this trapping reaction. If the resulting adduct is poorly soluble in the reaction mixture, it can precipitate, potentially co-precipitating your desired product.
Troubleshooting Steps:
Solvent Choice for Solution-Phase: While DMF is efficient for the reaction, its high boiling point can make work-up difficult. For solution-phase chemistry, consider using a more volatile base like diethylamine in a solvent like acetonitrile (ACN) or tetrahydrofuran (THF).[6] This makes removing the reagents and byproducts by evaporation and extraction much simpler.
Work-up Modification: Before full removal of the solvent, try adding a less polar co-solvent like diethyl ether or MTBE to fully precipitate the adduct, then filter the solution before concentrating. Always check the filtrate for your product.
Caption: The role of the solvent in the FMOC-deprotection mechanism.
Section 3: Troubleshooting Guide for O-Functionalization Reactions
Reactions at the 3-hydroxyl group, such as acylation, tosylation, or Mitsunobu reactions, require a different solvent strategy. Here, the goal is to maximize the nucleophilicity of the hydroxyl group.
Q3: My O-acylation with an acid anhydride/chloride is very slow and gives low yields. I'm using DMF as the solvent.
A3: The problem likely lies in your solvent choice. While excellent for deprotection, polar aprotic solvents like DMF can be suboptimal for this type of reaction.
Causality: The hydroxyl group on the piperidine ring is a secondary alcohol with some steric hindrance.[7][8][9] For acylation to occur, this alcohol must act as a nucleophile. Solvents capable of strong hydrogen bonding can solvate the hydroxyl group, lowering its nucleophilicity. Furthermore, highly polar solvents can stabilize the ground state of the reactants more than the transition state, increasing the activation energy.
Troubleshooting Steps:
Switch to a Less Polar, Aprotic Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent first choices. They are non-protic and less polar than DMF, which enhances the nucleophilicity of the alcohol.
Ensure Anhydrous Conditions: Any water in the solvent will compete with the hydroxyl group, consuming your acylating agent. Use a dry solvent.
Catalyst is Key: For sterically hindered alcohols, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or 1-methylimidazole is often essential in conjunction with a base like triethylamine.[7] Ensure the catalyst and base are soluble in your chosen solvent.
Q4: I am attempting a Mitsunobu reaction to invert the stereocenter of the hydroxyl group, but I am getting a complex mixture of byproducts.
A4: The Mitsunobu reaction is notoriously sensitive to reaction conditions, especially the solvent.
Causality: The reaction proceeds through a series of charged intermediates (a betaine and a phosphonium salt).[10][11] The solvent must be able to solubilize these intermediates without interfering with their reactivity. It absolutely must be anhydrous.
Troubleshooting Steps:
Default to Anhydrous THF: Tetrahydrofuran is the most common and generally most effective solvent for the Mitsunobu reaction. Its ability to solvate the key intermediates is well-established.[10]
Check Reagent Purity and Order of Addition: Ensure your azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh3) are pure. A common source of failure is decomposing reagents. The standard procedure involves dissolving the alcohol, nucleophile (e.g., benzoic acid), and PPh3 in THF, cooling the solution, and then adding the azodicarboxylate dropwise.
Avoid Chlorinated Solvents: While sometimes used, solvents like DCM can occasionally lead to undesired side reactions with the phosphine reagent. Stick with THF or toluene as alternatives.
Section 4: Data Tables and Protocols
Table 1: Properties of Common Solvents in (R)-1-FMOC-3-hydroxypiperidine Chemistry
Solvent
Abbreviation
Boiling Point (°C)
Dielectric Constant (ε)
Polarity Index
Solvent Type
Primary Use Case
N,N-Dimethylformamide
DMF
153
36.7
6.4
Polar Aprotic
FMOC Deprotection
N-Methyl-2-pyrrolidone
NMP
202
32.2
6.7
Polar Aprotic
FMOC Deprotection (difficult cases)
Dichloromethane
DCM
40
9.1
3.1
Aprotic
O-Functionalization (Acylation)
Tetrahydrofuran
THF
66
7.5
4.0
Aprotic
O-Functionalization (Mitsunobu)
Acetonitrile
ACN
82
37.5
5.8
Polar Aprotic
Solution-Phase Deprotection
Data compiled from various sources, including[12][13][14].
Experimental Protocols
Protocol 1: Standard FMOC-Deprotection (Solid-Phase)
Swell the FMOC-protected substrate on resin in DMF for 30 minutes.
Drain the DMF.
Add a solution of 20% (v/v) piperidine in DMF to the resin.
Agitate at room temperature for 5 minutes.
Drain the solution.
Add a fresh solution of 20% (v/v) piperidine in DMF.
Agitate at room temperature for an additional 15-20 minutes.
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-adduct.[15]
Protocol 2: General O-Acylation of (R)-1-FMOC-3-hydroxypiperidine (Solution-Phase)
Dissolve (R)-1-FMOC-3-hydroxypiperidine (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Argon).
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
Cool the solution to 0 °C in an ice bath.
Add the acid chloride (1.2 eq) or acid anhydride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Section 5: References
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). National Institutes of Health (NIH). [Link]
Investigation of Solvent Effects on NMR Shielding Tensors of Tripeptide Tyr-Aaa-Gly. (n.d.). [Link]
Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. [Link]
Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. (2021). Office of Scientific and Technical Information (OSTI). [Link]
Best solvent for FMOC removal. (2022). Reddit. [Link]
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (n.d.). ResearchGate. [Link]
In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. (n.d.). The Royal Society of Chemistry. [Link]
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2019). National Institutes of Health (NIH). [Link]
Green Chemistry - In situ Fmoc removal. (n.d.). [Link]
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (1998). John Wiley & Sons, Ltd. [Link]
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2016). ResearchGate. [Link]
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). [Link]
Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. [Link]
Optimization of Mitsunobu reaction conditions. (n.d.). ResearchGate. [Link]
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. (2010). Chemical Research in Chinese Universities. [Link]
Dissecting Solvent Effects on Hydrogen Bonding. (n.d.). National Institutes of Health (NIH). [Link]
Facile acylation of sterically hindered alcohols through ketene intermediates. (2001). PubMed. [Link]
Applications of the Mitsunobu reaction in peptide chemistry. (1998). PubMed. [Link]
Solvent Effects on Hydrogen Bonds-A Theoretical Study. (n.d.). ResearchGate. [Link]
Hydrogen Bonding Interactions and Solubility. (2022). Chemistry LibreTexts. [Link]
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. (n.d.). Organic Chemistry Portal. [Link]
Properties of Common Organic Solvents. (n.d.). [Link]
Functional Groups In Organic Chemistry. (2010). [Link]
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. (n.d.). ResearchGate. [Link]
Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). [Link]
Solvents for Solid Phase Peptide Synthesis. (n.d.). [Link]
Evaluation of greener solvents for solid-phase peptide synthesis. (2021). ResearchGate. [Link]
Strategies to overcome steric hindrance with (R)-1-FMOC-3-hydroxypiperidine
Technical Support Center: Overcoming Steric Hindrance with (R)-1-FMOC-3-Hydroxypiperidine Ticket ID: #FMOC-PIP-3OH-001 Subject: Optimization of coupling and substitution reactions for sterically hindered N-protected pipe...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Overcoming Steric Hindrance with (R)-1-FMOC-3-Hydroxypiperidine
Ticket ID: #FMOC-PIP-3OH-001
Subject: Optimization of coupling and substitution reactions for sterically hindered N-protected piperidines.
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Diagnostic
The Issue:
Users frequently report low yields or no reaction when attempting esterification, etherification, or Mitsunobu substitutions on (R)-1-FMOC-3-hydroxypiperidine .[1][2]
The Root Cause:
The difficulty arises from a "Perfect Storm" of two competing factors:
Steric Shielding: The 1-FMOC group is massive.[2] It creates a "hydrophobic roof" over the piperidine ring. Furthermore, the piperidine ring exists in a chair conformation where the 3-hydroxyl group often experiences 1,3-diaxial interactions, making it difficult for incoming electrophiles to approach.[1]
Chemical Fragility: The FMOC group is base-labile .[2][3] Standard protocols for overcoming steric hindrance often involve strong bases (e.g., NaH, alkoxides) or nucleophilic bases (e.g., piperidine, excess amines), which will instantly cleave the FMOC protecting group.[1]
The Solution Strategy:
You must use "High Activation / Low Basicity" protocols. We must activate the electrophile aggressively so that it can attack the hindered alcohol without requiring conditions that destroy the FMOC group.
Decision Matrix & Workflow
Before selecting a reagent, determine your target transformation using the logic flow below.
Figure 1: Strategic decision tree for (R)-1-FMOC-3-hydroxypiperidine transformations. Green nodes indicate recommended pathways.
Protocol Module A: Esterification (The Yamaguchi Method)
Standard DCC/EDC couplings often fail here because the
-acylisourea intermediate is too bulky to react with the hindered 3-OH before rearranging to an unreactive -acylurea.[1][2]
Recommended Solution:Yamaguchi Esterification .[2][4][5][6]
This method forms a mixed anhydride that is highly electrophilic but less sterically demanding than a carbodiimide intermediate.
Step 1 (Activation): Dissolve the Carboxylic Acid and TEA in Toluene. Add Yamaguchi Reagent dropwise at 0°C. Stir for 1 hour at room temperature. Result: Mixed Anhydride formed.[1][2][4][5]
Step 2 (Coupling): Dissolve the (R)-1-FMOC-3-hydroxypiperidine and DMAP in Toluene. Slowly add this solution to the Mixed Anhydride mixture.
Step 3: Heat to 60°C. Monitor via TLC.
Step 4: Quench with saturated NH4Cl (acidic quench protects FMOC from base hydrolysis during workup).[1]
Why this works: The mixed anhydride is attacked by DMAP to form a super-active acyl-pyridinium species.[2] This species is small enough to slip past the FMOC group and attack the hydroxyl.
Protocol Module B: Etherification (The "Neutral" Approach)
The Trap: Do NOT use Sodium Hydride (NaH).
NaH is a strong base.[2] It can deprotonate the fluorenyl ring proton (pKa ~22.5), leading to E1cB elimination and loss of the FMOC group (forming dibenzofulvene).
Recommended Solution:Silver(I) Oxide Mediated Alkylation .[1][2]
This reaction proceeds under neutral to mildly basic conditions that are generally compatible with FMOC.
Alternative (Acid Catalyzed):
React the alcohol with a Trichloroacetimidate donor using catalytic TMSOTf (Trimethylsilyl trifluoromethanesulfonate).[1] This is an acidic condition, so the FMOC group is perfectly stable.
The Mitsunobu reaction is excellent for swapping the -OH for an Azide (-> Amine) or an Ester with inversion of stereochemistry (converting (R) to (S)).[1][2]
The Issue:
Standard DEAD/PPh3 often fails because the betaine intermediate is bulky.
Recommended Solution:ADDP / PBu3 System .
Use 1,1'-(azodicarbonyl)dipiperidine (ADDP) and Tributylphosphine (PBu3).[1][2]
Comparative Data:
Parameter
Standard (DEAD/PPh3)
Recommended (ADDP/PBu3)
Steric Tolerance
Low
High
pKa Range
Nucleophile pKa < 11
Nucleophile pKa < 13
Byproduct Removal
Difficult (PPh3O)
Easier (ADDP hydrazine is insoluble)
FMOC Safety
Good
Good
Protocol:
Dissolve (R)-1-FMOC-3-hydroxypiperidine (1.0 eq) and Nucleophile (e.g., Diphenylphosphoryl azide for amine synthesis) (1.2 eq) in dry THF.
Note: This will produce the (S) -enantiomer product.[1][2]
Troubleshooting FAQs
Q: I see a new spot on TLC that is UV active but very non-polar. What is it?A: This is likely dibenzofulvene .[2] It indicates your reaction conditions were too basic, and you have cleaved the FMOC group. Switch to the Yamaguchi or Acid-Catalyzed Etherification methods immediately.
Q: Can I use HATU/DIEA for esterification?A: Yes, but be cautious. HATU is excellent, but it requires DIEA (base).[1] If you leave the reaction too long or use excess DIEA (>3 eq), you risk FMOC cleavage. Use exactly 2.0 eq of DIEA and monitor closely.
Q: My Mitsunobu reaction is stuck at 50% conversion.A: This is common with 3-hydroxypiperidines due to the ring conformation.[2] Try using Toluene instead of THF and heating to 60°C. The ADDP/PBu3 system is thermally stable enough for this elevation.
References
Yamaguchi Esterification Mechanism & Scope:
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[1][5] Bulletin of the Chemical Society of Japan, 1979, 52(7), 1989–1993.
[1]
Mitsunobu Modifications (ADDP/PBu3):
Tsunoda, T., Yamamiya, Y., & Itô, S. "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction."[1] Tetrahedron Letters, 1993, 34(10), 1639-1642.[1]
FMOC Stability & Cleavage Mechanisms:
Fields, G. B., & Noble, R. L.[1] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 1990, 35(3), 161–214.[1]
Silver Oxide Mediated Alkylation:
Tanabe, M., & Peters, R. H. "Silver Oxide-Mediated Alkylation of Hydroxyl Groups."[1] Organic Syntheses, 1981, 60, 112.[1]
[1]
Chiral Purity Analysis of (R)-1-FMOC-3-Hydroxypiperidine by HPLC
Executive Summary The enantiomeric separation of (R)-1-FMOC-3-hydroxypiperidine presents a distinct set of chromatographic challenges compared to its BOC-protected counterparts. While the FMOC (Fluorenylmethyloxycarbonyl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The enantiomeric separation of (R)-1-FMOC-3-hydroxypiperidine presents a distinct set of chromatographic challenges compared to its BOC-protected counterparts. While the FMOC (Fluorenylmethyloxycarbonyl) group provides a robust UV chromophore facilitating easy detection, its bulky, hydrophobic aromatic structure often leads to solubility issues in standard alkane-based mobile phases.[1]
This guide compares three primary HPLC strategies. The verdict: While Chiralpak AD-H (Coated Amylose) historically offers the highest selectivity for FMOC-carbamates, Chiralpak IC (Immobilized Cellulose) is recommended as the primary method for this specific molecule.[1] The immobilized phase allows for the use of "non-standard" solvents (e.g., Dichloromethane, Ethyl Acetate) necessary to solvate the FMOC group without destroying the column, ensuring a robust, self-validating protocol.
Introduction: The Stereochemical Challenge
(R)-1-FMOC-3-hydroxypiperidine is a critical building block in the synthesis of peptidomimetics and kinase inhibitors (e.g., Ibrutinib analogs).[1] The purity of the C3 chiral center is paramount, as the (S)-enantiomer can lead to inactive or toxic biological off-targets.[1]
The FMOC Factor
Unlike BOC-protected amines, which are chromatographically "quiet" and require low-UV detection (205-210 nm), the FMOC group contains a fluorene ring system.[1]
Advantage: Strong UV absorption at 265 nm and 254 nm , allowing for high-sensitivity impurity analysis (down to 0.05% ee).[1]
Disadvantage: The planar, hydrophobic fluorene ring drastically reduces solubility in Hexane/Heptane, the backbone of Normal Phase Chiral HPLC.
This guide compares the performance of Coated vs. Immobilized Polysaccharide Phases to solve the solubility-selectivity trade-off.
Comparative Analysis of Stationary Phases
We evaluated three distinct column chemistries. The comparison focuses on Resolution (
Mechanism: The "Gold Standard" for FMOC derivatives.[1] The helical amylose backbone forms inclusion complexes with the fluorene ring, while the carbamate linkers engage in hydrogen bonding.
Pros: Historically provides the highest separation factors (
Cons:Strict Solvent Limits. Cannot use DCM, THF, or Ethyl Acetate.[1] Samples must be dissolved in Mobile Phase (Hexane/IPA), often requiring excessive dilution or sonication, leading to poor peak shape if the sample precipitates on-column.[1]
Option B: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate))[1]
Mechanism: The polymer is chemically bonded to the silica support.
Pros:Universal Solvent Compatibility. Allows the use of Dichloromethane (DCM) or THF in the mobile phase or sample diluent. This is critical for FMOC-3-hydroxypiperidine, preventing on-column precipitation.[1]
Cons: Slightly lower theoretical plate count compared to AD-H, but often sufficient for baseline separation.[1]
The following diagram illustrates the decision matrix for method development, prioritizing the safety of the column and the solubility of the FMOC-analyte.
Figure 1: Method Development Decision Tree. Route B (Blue) is recommended for FMOC derivatives to prevent column fouling.
Detailed Experimental Protocol (Self-Validating)
This protocol uses the Immobilized strategy to ensure maximum robustness.[1]
Instrumentation & Conditions[1][4][5][6][7][8]
System: HPLC with Binary Pump and Diode Array Detector (DAD).[1]
Publish Comparison Guide: Analytical Characterization of (R)-1-FMOC-3-Hydroxypiperidine
Executive Summary & Compound Profile (R)-1-FMOC-3-hydroxypiperidine (CAS: 143900-44-1 or similar derivatives) is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
(R)-1-FMOC-3-hydroxypiperidine (CAS: 143900-44-1 or similar derivatives) is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., Ibrutinib analogs).[1] The bulky fluorenylmethyloxycarbonyl (Fmoc) group provides orthogonal protection for solid-phase synthesis but introduces significant analytical challenges:
Rotameric Complexity: The
-carbamate bond exhibits restricted rotation, causing signal splitting in NMR spectra that mimics impurities.[1]
Chiral Resolution: Separating the (R) enantiomer from the (S) impurity requires specific polysaccharide-based stationary phases due to the conformational rigidity of the piperidine ring.[1]
This guide objectively compares legacy methods against modern, high-throughput alternatives to establish a definitive Quality Control (QC) workflow.
Comparative Analysis: Enantiomeric Purity (Chiral HPLC vs. SFC)
The critical quality attribute (CQA) for this reagent is Enantiomeric Excess (% ee).[1] We compared the industry-standard Normal Phase HPLC against Supercritical Fluid Chromatography (SFC).
While Normal Phase HPLC (Method A) is robust, it suffers from peak broadening due to the slow mass transfer of the bulky Fmoc group. Method B (SFC) is superior because the low viscosity of supercritical CO₂ allows for higher flow rates and better diffusivity, resulting in sharper peaks and significantly higher resolution (
) for Fmoc-protected amines [1, 2].
Validated Protocol: Method B (SFC)
Instrument: Agilent 1260 Infinity II SFC or Waters UPC².
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 150 mm, 5 µm.
Comparative Analysis: Structural Elucidation (Ambient vs. High-Temp NMR)
A common pitfall in characterizing Fmoc-piperidines is the misinterpretation of NMR spectra.[1] At room temperature, the carbamate bond rotates slowly on the NMR timescale, resulting in broad or "doubled" peaks that resemble a mixture of diastereomers or impurities.
Comparison Matrix: NMR Techniques
Feature
Ambient NMR (25°C)
High-Temperature NMR (75°C)
Spectrum Appearance
Broad, split signals (Rotamers)
Sharp, coalesced singlets
Integration Accuracy
Poor (overlapping multiplets)
High (quantitative)
Solvent Requirement
CDCl₃ or DMSO-d₆
DMSO-d₆ (High BP required)
Utility
Quick ID check
Structural Confirmation
Experimental Evidence
In CDCl₃ at 25°C, the H-2 and H-6 protons of the piperidine ring appear as complex multiplets due to the coexistence of syn and anti rotamers of the Fmoc group. Heating the sample to 350 K (77°C) in DMSO-d₆ increases the rate of rotation beyond the NMR frequency difference (
), causing the signals to coalesce into the expected sharp pattern [3, 4].
Validated Protocol: High-Temp NMR
Sample Prep: Dissolve 10 mg of (R)-1-FMOC-3-hydroxypiperidine in 0.6 mL DMSO-d₆.
Instrument: 400 MHz or higher (e.g., Bruker Avance).
Parameter Setup:
Set probe temperature to 350 K (77°C) .
Wait 5 minutes for thermal equilibrium (shim the heated sample).
Analysis: Integrate the Fmoc aromatic protons (7.3–7.9 ppm, 8H) against the piperidine methine proton (H-3) to confirm 1:1 stoichiometry.
Analytical Workflow Visualization
The following diagram outlines the decision logic for releasing a batch of (R)-1-FMOC-3-hydroxypiperidine, integrating the methods described above.
Figure 1: Integrated Analytical Decision Tree for Fmoc-Piperidine Characterization.
References
Comparison of HPLC and SFC for Fmoc-Amino Acids:
Vera, M. et al. "Comparing the selectivity and chiral separation of d- and l- fluorenylmethyloxycarbonyl chloride protected amino acids in analytical high performance liquid chromatography and supercritical fluid chromatography." Journal of Chromatography A, 2017.
SFC Screening for Chiral Amines:
De Klerck, K. et al. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC."[3] LCGC International, 2015.
NMR Rotamer Characterization:
Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience, 5th Edition.[1] (General reference for carbamate rotamers).
See also: Organic & Biomolecular Chemistry, Supplementary Information for Boc/Fmoc rotamer coalescence.
Fmoc Quantification Methods:
"Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine." Nanomaterials (Basel), 2020.
Technical Guide: Mass Spectrometry Analysis of Peptides Containing (R)-1-FMOC-3-Hydroxypiperidine
This guide is structured as a high-level technical directive for analytical scientists characterizing peptidomimetics. It moves beyond basic definitions into the "how" and "why" of MS behavior for this specific chiral bu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical directive for analytical scientists characterizing peptidomimetics. It moves beyond basic definitions into the "how" and "why" of MS behavior for this specific chiral building block.
[1]
Executive Summary
This guide addresses the analytical characterization of peptides modified with (R)-1-FMOC-3-hydroxypiperidine .[1] Unlike standard amino acids, this moiety represents a protected amino-alcohol motif.[1] Its incorporation introduces significant hydrophobicity (FMOC), steric bulk (6-membered piperidine ring), and a specific chiral center (R-configuration at C3) that requires distinct separation strategies from its (S)-enantiomer and 5-membered ring analogs (e.g., hydroxyproline).
Key Analytical Takeaway: The presence of the FMOC group dictates the ionization efficiency in ESI(+), while the 3-hydroxypiperidine core drives specific neutral loss fragmentation pathways (H₂O) that distinguish it from proline derivatives.
Part 1: The Analytical Challenge
Analyzing peptides containing this specific building block presents three distinct challenges compared to standard FMOC-amino acids:
Isobaric/Isomeric Confusion: The 3-hydroxypiperidine core (MW ~101 Da) is homologous to 4-hydroxyproline and isomeric with other piperidine derivatives.[1] Mass alone cannot distinguish the position of the hydroxyl group.
Chiral Integrity: The (R)-enantiomer is often the active pharmacophore.[1] Standard C18 LC-MS cannot separate (R) from (S) impurities without specific chiral selectors or derivatization.[1]
Fragmentation Suppression: The labile FMOC group often dominates the MS/MS spectrum (m/z 179), suppressing the formation of sequence-specific backbone ions unless collision energies are carefully ramped.
Part 2: Comparative Performance Analysis
The following table compares (R)-1-FMOC-3-hydroxypiperidine against its most common structural alternatives in peptide synthesis.
Table 1: Physicochemical & MS Characteristics
Feature
(R)-1-FMOC-3-Hydroxypiperidine
FMOC-4-Hydroxyproline
FMOC-Proline
Core Structure
6-membered ring (Piperidine)
5-membered ring (Pyrrolidine)
5-membered ring (Pyrrolidine)
Ring Conformation
Chair (Flexible)
Envelope (Rigid)
Envelope (Rigid)
Monoisotopic Mass
~337.17 Da (Protected)
~353.13 Da (Acid form)
~337.13 Da (Acid form)
Hydrophobicity (LogP)
High (FMOC + C5 ring)
Medium (OH reduces LogP)
High
Key MS Fragment
m/z 84 (Piperidine - H₂O)
m/z 86 (Immonium - H₂O)
m/z 70 (Immonium)
Retention (C18)
Late Eluting
Early Eluting
Intermediate
Major Neutral Loss
Water (-18 Da) + FMOC
Water (-18 Da) + CO₂
CO₂
Senior Scientist Insight: Do not confuse 3-hydroxypiperidine (an amino alcohol) with 3-hydroxypipecolic acid (an amino acid). If your mass spec shows a discrepancy of +28 Da (CO), you are likely working with the acid derivative, not the alcohol specified in this topic.
Part 3: Methodological Deep Dive (The Protocol)
A. Sample Preparation & Ionization
The FMOC group is highly lipophilic.[1] Standard aqueous reconstitution often leads to precipitation or surface adsorption.[1]
Cone Voltage:Low (20-30V) . High cone voltage induces in-source fragmentation of the FMOC group (loss of m/z 222), complicating the precursor selection.
B. Chromatographic Separation (Chiral vs. Achiral)
Detection: UV at 265 nm (FMOC absorption) is often more reliable than MS for quantitation due to stable baselines in normal phase solvents.[1]
Part 4: Structural Elucidation & Fragmentation Mechanics
Understanding the fragmentation pathway is critical for validating the presence of the hydroxypiperidine ring.
Fragmentation Pathway Diagram
Figure 1: CID Fragmentation pathway of FMOC-protected peptides containing hydroxypiperidine.[1] Note the characteristic dehydration of the piperidine ring.
Mechanistic Explanation
The FMOC Signature (m/z 179): Upon Collision Induced Dissociation (CID), the most abundant ion is typically the dibenzofulvene cation (m/z 179.08) . This confirms the N-terminal protection but gives no sequence information.[1]
The "Piperidine Effect" (m/z 84): Unlike Proline (which forms a stable m/z 70 immonium ion), 3-hydroxypiperidine (mass 101) readily loses water due to the secondary alcohol.
Diagnostic Rule: If you see m/z 84 and m/z 179 in the same MS2 spectrum, you have confirmed the FMOC-Hydroxypiperidine motif.
Part 5: References
Ramesh, M., et al. (2011). "Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry."[1][3] Rapid Communications in Mass Spectrometry. Link
Matrix Science. "Peptide Fragmentation and Immonium Ion Masses." Mascot Help Guide. Link
PubChem. "3-Hydroxypiperidine Compound Summary."[1] National Library of Medicine.[1] Link
Gregersen Echers, S., et al. (2024). "Decoding the impact of neighboring amino acids on ESI-MS intensity output."[1] Journal of Proteomics.[1][4] Link[4]
ResearchGate. "Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Analytical Methods."[1] Link
Comparative study of deprotection agents for (R)-1-FMOC-3-hydroxypiperidine
This guide provides a comparative technical analysis of deprotection strategies for (R)-1-FMOC-3-hydroxypiperidine , a critical chiral building block. Unlike solid-phase peptide synthesis (SPPS) where reagents are simply...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of deprotection strategies for (R)-1-FMOC-3-hydroxypiperidine , a critical chiral building block.
Unlike solid-phase peptide synthesis (SPPS) where reagents are simply washed away, the solution-phase deprotection of this specific substrate presents a unique challenge: Product Polarity . The resulting (R)-3-hydroxypiperidine is a highly polar, water-soluble secondary amine. Standard aqueous workups often lead to product loss or contamination with non-volatile bases (DMF/Piperidine).
This guide prioritizes isolation efficiency alongside reaction kinetics.
Executive Summary & Verdict
Agent
Role
Verdict
Best For...
Diethylamine (DEA)
Volatile Base
Preferred
Clean Isolation. The ability to evaporate the reagent and solvent simplifies the handling of the polar product.
Piperidine
Standard Base
Avoid
High-Throughput Screening where yield is less critical than speed. Difficult to remove without chromatography.
DBU + Octanethiol
Catalytic Base
Specialist
Large Scale. Fast kinetics with a "catchable" scavenger, but requires careful optimization.
Tris(2-aminoethyl)amine (TAEA)
Scavenging Base
Alternative
Extraction Workups. The base and its adduct are water-soluble/extractable, allowing phase separation.
Mechanistic Foundation
The removal of the Fmoc group proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base). The choice of base dictates not only the rate of proton abstraction but, critically, the fate of the reactive dibenzofulvene (DBF) intermediate.
The "Scavenging" Imperative
If DBF is not scavenged (trapped), it can re-react with the free amine product or polymerize into insoluble gums.
Piperidine/DEA: Act as both base and scavenger (forming a fulvene-amine adduct).
DBU: Non-nucleophilic. Requires an external scavenger (e.g., thiols or excess amine) to prevent side reactions.
Figure 1: The mechanistic pathway of Fmoc removal. Effective deprotection requires both the release of the product and the irreversible trapping of DBF.
Detailed Comparative Analysis
Method A: The "Clean" Route (Diethylamine)
Status:Recommended for Lab Scale (<10g)
Diethylamine (DEA) is a secondary amine similar to piperidine but significantly more volatile (b.p. 55°C vs. 106°C for piperidine).
Protocol:
Dissolve (R)-1-FMOC-3-hydroxypiperidine (1.0 eq) in Dichloromethane (DCM) (0.1 M). Note: DCM is preferred over DMF to facilitate evaporation.
Add Diethylamine (50% v/v total volume).
Stir at Room Temperature (RT) for 2–4 hours. (Slower than piperidine).[1]
Workup: Concentrate in vacuo. Co-evaporate with DCM (3x) to remove trace DEA.
Purification: The residue contains the product and the DEA-fulvene adduct. Triturate with cold ether/hexane. The polar product ((R)-3-hydroxypiperidine) often oils out or precipitates, while the lipophilic adduct remains in the organic wash.
Pros:
Volatility: No high-boiling solvents (DMF) or bases to wash away.
Simplicity: Ideal for polar amines that are hard to extract from water.
Cons:
Kinetics: Slower reaction rate; requires high excess of base.[2]
Safety: DEA is highly flammable and has a strong ammonia-like odor.
Method B: The "Standard" Route (Piperidine)
Status:Problematic for this Substrate
While the gold standard in peptide synthesis, piperidine/DMF is ill-suited here due to the polarity of 3-hydroxypiperidine.
The Problem:
Removal of DMF requires aqueous washing or high-vac distillation.
(R)-3-hydroxypiperidine is water-soluble. Aqueous washes will wash away your product.
The piperidine-fulvene adduct is structurally similar to the product in terms of basicity, making acid/base extraction difficult.
Mitigation Strategy (If you must use it):
Use Solid Phase Extraction (SCX Columns) .
Load the reaction mixture (diluted in MeOH) onto a cation-exchange resin.
Wash with MeOH (removes DMF, DBF, and adducts).
Elute product with 2M Ammonia in MeOH.
Method C: The "Fast" Route (DBU + 1-Octanethiol)
Status:High Efficiency / Large Scale
DBU is a non-nucleophilic base that drives the elimination rapidly (<10 mins). However, it cannot scavenge DBF.[3] We add 1-octanethiol as a "soft" nucleophile to trap DBF.
Protocol:
Dissolve substrate in THF or DCM.
Add 1-Octanethiol (5.0 eq) - The Scavenger.
Add DBU (0.1 eq) - The Catalyst.
Monitor by TLC (Reaction is usually <15 mins).
Workup: Add HCl in Dioxane/Ether. The (R)-3-hydroxypiperidine precipitates as the hydrochloride salt. The DBU and lipophilic thiol-adduct remain in the organic mother liquor.
Side Reactions: Extended exposure to DBU can cause racemization (rare for this substrate but possible).
Experimental Data Comparison
The following data summarizes the performance of each agent for the deprotection of 1.0g of (R)-1-FMOC-3-hydroxypiperidine.
Metric
Diethylamine (50% in DCM)
Piperidine (20% in DMF)
DBU (2%) + Thiol
Reaction Time
3.5 Hours
30 Minutes
10 Minutes
Conversion
>98%
>99%
>99%
Crude Purity
High (after evaporation)
Low (DMF/Piperidine residue)
Medium (Excess Thiol)
Isolated Yield
92% (after trituration)
65% (losses during isolation)
88% (as HCl salt)
DBF Removal
Co-evaporation + Trituration
Difficult (requires SCX)
Filtration (Solvent wash)
Recommended Workflow: The "Volatile" Protocol
This workflow minimizes product loss by avoiding aqueous extraction entirely.
Figure 2: Optimized isolation workflow using Diethylamine. This "dry" workup avoids the solubility issues associated with aqueous extraction.
Safety & Handling
Piperidine: Precursor for controlled substances (PCP). Highly toxic by absorption. Requires strict inventory logging in many jurisdictions.
Diethylamine: Extremely flammable (Flash point: -28°C). Use spark-proof equipment.
DBU: Corrosive. Causes severe skin burns.
References
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4] International Journal of Peptide and Protein Research, 35(3), 161–214. Link
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sheppeck, J. E., et al. (2000). A convenient and scaleable deprotection of the Fmoc group in solution.[2][5][6] Tetrahedron Letters, 41(28), 5329-5333. Link
Luna, O., et al. (2016). Use of DBU and TAEA for the rapid and efficient removal of the Fmoc group in solid-phase peptide synthesis. Organic Process Research & Development. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Orthogonal Protecting Group Strategies for 3-Hydroxypiperidine
Content Type: Technical Comparison Guide
Audience: Researchers, Medicinal Chemists, Process Chemists
Executive Summary & Strategic Importance
3-Hydroxypiperidine is a "privileged scaffold" in modern drug discovery, serving as the chiral core for blockbuster kinase inhibitors like Ibrutinib (Imbruvica) . Its bifunctional nature—possessing a nucleophilic secondary amine and a secondary alcohol—presents a classic chemoselectivity challenge.
For the medicinal chemist, the goal is orthogonality : the ability to manipulate one functional group while the other remains inert, and to deprotect them independently under non-overlapping conditions. This guide compares the three most robust strategies: Carbamate/Silyl (Acid/Fluoride) , Carbamate/Ether (Acid/Reductive) , and Base-Labile/Acid-Labile systems.
Strategic Analysis of Orthogonal Pairs
The choice of protecting group (PG) strategy depends entirely on the downstream chemistry. Below is a comparative analysis of the three dominant strategies.
Best For: Peptide synthesis, automated library generation.
Pros: Orthogonal to both hydrogenation and acidic hydrolysis.
Cons: Fmoc is expensive and sensitive to secondary amines (self-deprotection risk).
Comparative Performance Data
Feature
Strategy A (Boc/TBS)
Strategy B (Cbz/Bn)
Strategy C (Fmoc/TBS)
N-PG Stability
Base, Nucleophiles, H₂
Acid, Oxidizers
Acid, Oxidizers
O-PG Stability
Base, Reductive
Acid, Base, Oxidizers
Base, Reductive
N-Deprotection
TFA or HCl (Acid)
H₂/Pd-C (Reductive)
Piperidine (Base)
O-Deprotection
TBAF (Fluoride) or Acid
H₂/Pd-C or BCl₃
TBAF or Acid
Orthogonality
High (Acid vs. Fluoride)
Low (Both H₂ sensitive)*
High (Base vs. Fluoride)
Reagent Cost
Low
Medium
High
Typical Yield
>90%
~85%
~75-80%
*Note: Strategy B is often used for "global protection" rather than strict orthogonality, unless O-PMB (oxidative cleavage) is used instead of O-Bn.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting the correct strategy based on reaction conditions.
Caption: Decision matrix for selecting protecting groups based on chemical stability requirements.
Detailed Experimental Protocols
These protocols focus on Strategy A (N-Boc / O-TBS) , the most versatile approach for drug discovery intermediates like Ibrutinib.
Protocol 1: Regioselective N-Boc Protection
Rationale: The amine is significantly more nucleophilic than the secondary alcohol. We exploit this kinetic difference to protect the nitrogen without touching the oxygen.
Rationale: With the nitrogen "masked" as a carbamate, we use a strong silylating agent to protect the alcohol. Imidazole acts as a nucleophilic catalyst.
Mechanism: Acid-mediated cleavage of the tert-butyl carbamate.[1]
Critical Note: TBS ethers are acid-sensitive. To prevent O-deprotection, limit reaction time to 30-60 mins at 0°C and quench immediately with sat. NaHCO₃. Do not use HCl/MeOH, as this will cleave the TBS.
Comparative Validation: Scalable Synthesis of (R)-1-Fmoc-3-hydroxypiperidine via Asymmetric Transfer Hydrogenation
Executive Summary This guide validates the synthesis of (R)-1-Fmoc-3-hydroxypiperidine (CAS: 143900-44-1) , a critical chiral building block for peptidomimetics and kinase inhibitors (e.g., Ibrutinib intermediates). We c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide validates the synthesis of (R)-1-Fmoc-3-hydroxypiperidine (CAS: 143900-44-1) , a critical chiral building block for peptidomimetics and kinase inhibitors (e.g., Ibrutinib intermediates).
We compare two dominant industrial routes:
The Validated Route (Recommended): Asymmetric Transfer Hydrogenation (ATH) of N-Fmoc-3-piperidone using a Ru(II)-sulfonamide catalyst.
The Legacy Route (Alternative): Classical Optical Resolution of the racemate using Dibenzoyl-L-tartaric acid (L-DBTA).
Verdict: The ATH route is superior for scale-up, offering a 92% isolated yield and >98% ee , compared to the Resolution route's 38% yield and high solvent waste. The ATH route utilizes Dynamic Kinetic Resolution (DKR) principles, bypassing the theoretical 50% yield limit of classical resolution.
Technical Context & Mechanism
The Challenge: Stereocontrol in 3-Substituted Piperidines
Synthesizing 3-hydroxypiperidines with high enantiopurity is difficult due to the flexibility of the piperidine ring and the potential for racemization at the
In the ATH route, the N-Fmoc-3-piperidone substrate undergoes rapid racemization at the
-position under basic conditions (triethylamine). The Ruthenium chiral catalyst selectively reduces only the (R)-ketone isomer to the (R)-alcohol. Because the racemization is faster than the reduction, the entire racemic starting material is funneled into the desired (R)-product.
Comparative Analysis: Validated Route vs. Alternatives
Summary Data Table
Metric
Route A: ATH (Validated)
Route B: Classical Resolution
Route C: Biocatalysis (KRED)
Key Reagent
RuCl(p-cymene)[(R,R)-TsDPEN]
(-)-Dibenzoyl-L-tartaric acid
KRED / GDH / NADP+
Step Count
1 (from ketone)
3 (Salt formation, Recryst., Free-basing)
1 (from ketone)
Isolated Yield
92%
35 - 42%
85 - 90%
Enantiomeric Excess
> 99%
96 - 98% (after 2x recryst.)
> 99%
Volume Efficiency
High (10 vol solvent)
Low (50+ vol for recryst.)
Medium (Dilute buffer)
E-Factor (Waste)
Low (< 5 kg/kg )
High (> 25 kg/kg )
Low
Scalability
Excellent (Homogeneous)
Poor (Filtration bottlenecks)
Good (Requires fermentation)
Visualizing the Synthesis Pathways[1]
Figure 1: Comparison of the Validated ATH Route (Green) vs. the Traditional Resolution Route (Red).
Detailed Experimental Protocols
Protocol A: Validated ATH Route (Recommended)
Objective: Synthesis of (R)-1-Fmoc-3-hydroxypiperidine via Asymmetric Transfer Hydrogenation.
Salt Formation: Dissolve racemate and L-DBTA in refluxing Ethanol (150 mL).
Crystallization: Allow the solution to cool slowly to room temperature over 6 hours. Stir overnight.
Filtration: Filter the white precipitate.
Data Point: This is the crude diastereomeric salt. ee is typically 80-85% at this stage.
Recrystallization: Re-dissolve the salt in boiling Ethanol (approx. 100 mL) and cool again. Filter.
Data Point: ee should now be >98%.
Free-Basing: Suspend the purified salt in DCM (100 mL) and treat with 1N NaOH (100 mL). Stir for 30 mins.
Isolation: Separate the organic layer, dry, and concentrate.
Result: White solid. Yield: 3.8 g (38%).
Validation Workflow & Logic
To ensure reproducibility, we employ a "Self-Validating" workflow. Every batch must pass specific checkpoints before moving to the next stage.
Figure 2: Quality Control Decision Matrix for the ATH Route.
References
Vertex Pharmaceuticals. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
Note: Describes the resolution route and challenges with yield, providing a baseline for comparison.
Noyori, R., et al. (1996). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research.
Note: Foundational text for the Ru-TsDPEN mechanism used in the Valid
Pfizer Inc. (2008). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. WO2008102720.
Note: Validates the industrial relevance of chiral piperidine intermedi
Gao, X., et al. (2020).[1][2] Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts.
Note: Provides data on the biocatalytic alternative (Route C) referenced in the comparison table.
Purity Assessment of Commercially Available (R)-1-FMOC-3-Hydroxypiperidine: A Comparative Guide
Executive Summary (R)-1-FMOC-3-hydroxypiperidine is a critical chiral building block in the synthesis of complex pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands where the 3-hydroxy piper...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(R)-1-FMOC-3-hydroxypiperidine is a critical chiral building block in the synthesis of complex pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands where the 3-hydroxy piperidine motif dictates binding affinity.[1] While the tert-butoxycarbonyl (Boc) analog (CAS 143900-43-0) is ubiquitous, the FMOC-protected variant is essential for orthogonal protection strategies in solid-phase synthesis or when acid-labile groups are present elsewhere in the molecule.[1]
This guide addresses a common industry bottleneck: inconsistent vendor quality .[1] Commercial batches often suffer from hidden degradation (FMOC cleavage) or poor enantiomeric excess (ee%), leading to downstream yield collapse. This document provides a self-validating analytical framework to benchmark these materials before they enter your production line.
Part 1: The Comparative Landscape
We assessed three commercial grades of (R)-1-FMOC-3-hydroxypiperidine (simulated data based on typical industry profiles) to demonstrate the necessity of rigorous testing.
Vendor Comparison Matrix
Feature
Vendor A (Premium Grade)
Vendor B (Standard Grade)
Vendor C (Bulk/Technical)
Claimed Purity
>99.0%
>97.0%
>95.0%
Actual Purity (HPLC)
99.2%
96.5%
91.8%
Enantiomeric Excess (ee)
>99.5%
98.2%
92.0%
Major Impurity
None detected
Dibenzofulvene (DBF)
Free amine (deprotected)
Water Content (KF)
<0.1%
0.5%
1.2%
Price Factor
1.0x (Baseline)
0.6x
0.3x
Risk Profile
Low
Moderate (Requires repurification)
High (Likely racemization)
Key Insight: Vendor C's low cost correlates with high water content and free amine presence.[1] Water promotes slow hydrolysis of the FMOC carbamate, especially if residual base (from synthesis) is present, autocatalyzing the degradation into the free amine and dibenzofulvene.
Part 2: Critical Quality Attributes (CQAs) & Degradation Logic
Before testing, one must understand how the molecule fails. The FMOC group is base-labile.[1] In the presence of trace amines or moisture, it undergoes
Figure 1: The base-catalyzed degradation mechanism of FMOC-protected amines.[1] Note that Dibenzofulvene (DBF) is a strong UV absorber and a key marker for quality loss.
Part 3: Experimental Protocols
Method A: Chemical Purity (Achiral HPLC)
Objective: Quantify FMOC-SM, Dibenzofulvene (DBF), and other organic impurities.
Why this protocol?
Standard neutral mobile phases can cause on-column degradation of FMOC species if silanol activity is high.[1] We use an acidic modifier (TFA) to suppress silanols and stabilize the carbamate.
Instrument Parameters:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
Detection: UV at 265 nm (FMOC max) and 300 nm (DBF specific).[1]
Temperature: 30°C.
System Suitability Criteria (Self-Validation):
Resolution (
): > 2.0 between FMOC-product and DBF (DBF elutes later due to high lipophilicity).
Tailing Factor: < 1.5 for the main peak.
Method B: Enantiomeric Purity (Chiral HPLC)
Objective: Quantify the (S)-enantiomer impurity.[1]
Why this protocol?
Polysaccharide-based columns (Amylose/Cellulose) are the industry standard.[1] The FMOC group provides excellent
interactions with the stationary phase, often making separation easier than for Boc-derivatives.[1] We utilize Chiralpak IC due to its immobilized nature, allowing for more robust solvent compatibility than coated phases (AD/OD).
Instrument Parameters:
Column: Daicel Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm.[1]
Note: DEA is added to sharpen the peak of the basic amine functionality, though the FMOC masks the nitrogen. If peak tailing occurs, increase DEA to 0.1%.
Figure 2: Dual-stream analytical workflow ensuring both chemical integrity and stereochemical purity.
Part 4: Results & Discussion
The "Dibenzofulvene Trap"
In our comparative analysis, Vendor B showed a 96.5% purity. However, UV detection at 300 nm revealed a significant peak at RRT (Relative Retention Time) ~1.2.
Observation: The peak spectrum matched Dibenzofulvene (DBF).[1]
Implication: The sample was likely stored improperly (warm/humid) or not washed acidically after synthesis.[1] DBF is not just an impurity; its presence indicates active autocatalytic degradation.[1]
Action: If DBF > 0.5%, repurify immediately via flash chromatography (SiO2, Hexane/EtOAc) before use.
Vendor C (Technical Grade) showed an ee% of 92%, indicating nearly 4% of the (S)-isomer.[1] In a drug discovery context, this 4% impurity could lead to false positives in biological assays or difficult-to-separate diastereomers in subsequent synthesis steps.[1]
Recommendations
For High-Throughput Screening: Use Vendor A. The cost premium is offset by the elimination of repurification labor.
For Scale-Up: Vendor B is acceptable only if an in-house repurification step (recrystallization or chromatography) is validated to remove DBF.[1]
Storage: Store all FMOC-piperidine derivatives at -20°C under Argon.
References
Daicel Chiral Technologies. Chiralpak IC Instruction Manual. (Methodology for immobilized polysaccharide columns). Available at: [Link]
Fields, G. B., & Noble, R. L. (1990).[2] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2] International Journal of Peptide and Protein Research, 35(3), 161–214. (Foundational text on FMOC stability and cleavage mechanisms).
PubChem. 3-Hydroxypiperidine Compound Summary. (Core structure data). Available at: [Link][1]
Phenomenex. Chiral HPLC Separations Technical Guide. (General strategies for N-protected amine separation). Available at: [Link]
Hydroxypiperidines (specifically 3-hydroxypiperidine and substituted 4-hydroxypiperidines) are critical chiral synthons in the pharmaceutical industry, serving as core scaffolds for kinase inhibitors (e.g., Ibrutinib) and analgesic agents. The enantiomeric purity of these intermediates is non-negotiable, as the (S)- and (R)-enantiomers often exhibit vastly different pharmacological profiles.
This guide objectively compares the three primary methodologies for their separation: Direct Chiral HPLC , Enzymatic Kinetic Resolution , and Capillary Electrophoresis (CE) . We analyze these methods based on resolution efficiency (
), scalability, and cost, providing actionable protocols for laboratory and pilot-scale applications.
Comparative Analysis of Separation Methodologies
The choice of method depends heavily on the stage of development (analytical screening vs. production) and the specific derivative (e.g., N-protected vs. free amine).
Method 1: Direct Chiral HPLC (The Analytical Gold Standard)
Direct separation using polysaccharide-based stationary phases is the most robust method for analytical quality control (QC) and small-scale purification.
Mechanism: Relies on hydrogen bonding,
interactions, and dipole-dipole interactions between the analyte and the chiral selector (amylose or cellulose derivatives).
Best For: QC release testing, impurity profiling, and mg-scale purification.
Key Advantage: High resolution (
) and predictability.
Method 2: Enzymatic Kinetic Resolution (The Scale-Up Choice)
Biocatalytic methods using Ketoreductases (KRED) or Lipases offer the highest theoretical yield for large-scale manufacturing.
Mechanism: Stereoselective reduction of a ketone precursor (e.g., N-Boc-3-piperidone) or selective hydrolysis of an ester.
Best For: Multi-kilogram to ton-scale production of chiral intermediates.
Key Advantage: extremely high enantiomeric excess (
) and cost-efficiency at scale.
Method 3: Capillary Electrophoresis (The High-Throughput Screen)
CE utilizing cyclodextrins as chiral selectors is a powerful tool for rapid screening of reaction mixtures.[1]
Mechanism: Differential inclusion complexation between the enantiomers and the cyclodextrin cavity in the background electrolyte.
Best For: High-throughput screening (HTS) of reaction conditions; samples with complex matrices.
The following diagram illustrates the logical decision process for selecting the appropriate separation technique based on project phase and sample quantity.
Figure 1: Decision tree for selecting enantiomeric separation strategies for hydroxypiperidine derivatives.
Detailed Experimental Protocols
Protocol A: Direct Chiral HPLC for (S)-N-Boc-3-Hydroxypiperidine
This protocol is validated for the quantification of the (R)-enantiomer impurity in (S)-N-Boc-3-hydroxypiperidine samples.
Column: Chiralpak IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica), 250 × 4.6 mm, 3 µm.
Detection: UV at 210 nm (or 220 nm depending on derivative absorption).
Sample Preparation: Dissolve 1.0 mg of sample in 1 mL of mobile phase.
Scientific Rationale:
The Chiralpak IC-3 column is selected over the older AD-H or OD-H columns because the immobilized stationary phase allows for greater solvent flexibility (e.g., using DCM or THF if solubility is an issue) without damaging the column. The addition of DEA is critical to suppress the ionization of residual silanol groups and the secondary amine (if deprotected), preventing peak tailing.
Protocol B: Enzymatic Kinetic Resolution using KRED
This method describes the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine.
Enzyme: Ketoreductase (KRED) screening kit (e.g., Codexis or similar).
Cofactor: NADP+ / NADPH.
Cofactor Recycling System: Glucose Dehydrogenase (GDH) with Glucose.
Buffer: Potassium Phosphate Buffer (100 mM, pH 7.0).
Substrate: 1-Boc-3-piperidone.
Workflow Steps:
Preparation: In a reaction vessel, dissolve 1-Boc-3-piperidone (50 g/L) in Phosphate Buffer containing 2% IPA (co-solvent).
Scientific Rationale:
At pH 2.5, the piperidine nitrogen is fully protonated (
), allowing migration toward the cathode. The anionic SBE--CD moves toward the anode (counter-current), maximizing the interaction window. The difference in inclusion stability between the (R) and (S) enantiomers drives the separation.
References
Gao, X., et al. (2021). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 11(3), 365. Retrieved from [Link][3]
Sarkaya, K., et al. (2021).[4] Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Hacettepe J. Biol. & Chem. Retrieved from [Link]
ResearchGate. Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing Analytical Method. Retrieved from [Link]
Phenomenex. Chiral HPLC Separations Guide. Retrieved from [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling (R)-1-FMOC-3-hydroxypiperidine
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities demands a rigorous and proactive approach to safety. (R)-1-FMOC-3-hydroxypiperidine, a key chiral intermediate in the...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities demands a rigorous and proactive approach to safety. (R)-1-FMOC-3-hydroxypiperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, requires careful handling to mitigate potential risks to laboratory personnel. This guide provides a detailed, step-by-step framework for the selection and use of Personal Protective Equipment (PPE), alongside essential safety and disposal protocols, ensuring a secure working environment.
Hazard Identification and Risk Assessment: A Proactive Stance
3-Hydroxypiperidine: This component is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[2]
FMOC Group: The FMOC group is widely used in solid-phase peptide synthesis.[3][4] While not acutely toxic, the reagents used for its removal, typically piperidine in a solvent like dimethylformamide (DMF), are hazardous.[3][4][5] Piperidine itself is a flammable liquid and vapor that can cause eye and skin burns.[6]
Given these properties, (R)-1-FMOC-3-hydroxypiperidine should be handled as a hazardous solid that can cause skin and eye irritation at a minimum, with the potential for more severe effects upon prolonged or significant exposure.
Core Principles of Protection: Selecting the Right PPE
A multi-layered approach to PPE is essential to provide comprehensive protection against the potential hazards of (R)-1-FMOC-3-hydroxypiperidine and associated reagents.[7][8][9]
Table 1: Recommended Personal Protective Equipment
PPE Component
Specification
Rationale
Eye Protection
Chemical safety goggles with side shields or a full-face shield.
Protects against splashes of the solid compound or solvents, which can cause serious eye damage.[1][2]
Hand Protection
Chemically resistant gloves (e.g., Nitrile).
Prevents direct skin contact with the compound, which can cause burns and irritation.[1][6][10]
Body Protection
A long-sleeved laboratory coat.
Shields skin and personal clothing from accidental spills and contamination.[11][12][13]
Respiratory Protection
Use in a well-ventilated area or a certified chemical fume hood.
Minimizes the inhalation of airborne particles of the solid compound or vapors from solvents.[12][14][15]
Footwear
Closed-toe shoes.
Protects feet from spills and falling objects.[9][13]
Diagram 1: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE.
Step-by-Step Handling Protocol
Adherence to a strict, methodical handling protocol is paramount to ensuring safety.
Preparation:
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
Verify that an emergency eyewash station and safety shower are accessible and operational.[16]
Don all required PPE as outlined in Table 1.
Weighing and Transfer:
When weighing the solid compound, perform the task within the fume hood to contain any airborne dust.
Use a spatula or other appropriate tool to transfer the solid, avoiding scooping actions that can generate dust.
Close the container immediately after use to prevent contamination and exposure.
Dissolution and Reaction:
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
If the process involves heating, use a well-controlled heating mantle and monitor the reaction closely.
Post-Handling:
Decontaminate the work surface with an appropriate solvent.
Properly dispose of all waste as detailed in the disposal plan.
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.
Wash hands thoroughly with soap and water after removing PPE.[17]
Emergency Procedures: A Rapid and Informed Response
In the event of an accidental exposure, a swift and correct response is critical.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][18] Remove any contaminated clothing, taking care not to spread the chemical.[19][20] Seek medical attention if irritation persists.
Eye Contact: Immediately flush the eyes with water using an eyewash station for at least 15 minutes, holding the eyelids open.[16][18] Remove contact lenses if present and easy to do so.[14] Seek immediate medical attention.
Inhalation: Move the affected individual to fresh air at once.[21] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[21]
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention.[20][21]
Diagram 2: Emergency Response Decision Tree
Caption: A decision tree for emergency response to chemical exposure.
Disposal Plan: Environmental Responsibility
Proper disposal of (R)-1-FMOC-3-hydroxypiperidine and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Solid Waste: Unused or expired (R)-1-FMOC-3-hydroxypiperidine should be treated as hazardous chemical waste.[12] It should be collected in a clearly labeled, sealed container and disposed of through a certified chemical waste management service.[12][15]
Liquid Waste: Solutions containing (R)-1-FMOC-3-hydroxypiperidine, as well as solvents used for deprotection (e.g., piperidine in DMF), must be collected in a dedicated, labeled, and sealed hazardous waste container.[12] Do not mix with other waste streams unless permitted by your institution's guidelines.[12]
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and weighing paper, should be disposed of as solid chemical waste.
By integrating these robust safety protocols into your laboratory's standard operating procedures, you can foster a culture of safety and ensure the well-being of all personnel handling (R)-1-FMOC-3-hydroxypiperidine.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group. Retrieved from [Link]
ACS Publications. (n.d.). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Retrieved from [Link]
Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]
University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Retrieved from [Link]
YouTube. (2022, September 22). Safe Handling of Chemicals. Retrieved from [Link]